2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,7H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGIDVQQCCAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure-Activity Relationship (SAR) of 4-Bromo-Pyrazole Derivatives
Executive Summary
The 4-bromo-pyrazole scaffold represents a unique intersection of synthetic utility and pharmacophoric precision in modern drug discovery. While often viewed merely as a transient intermediate for cross-coupling reactions, the 4-bromo-pyrazole moiety itself possesses distinct electronic and steric properties—specifically halogen bonding (XB) capabilities—that can significantly enhance ligand-target affinity.
This guide moves beyond basic heterocyclic chemistry to analyze the functional SAR of 4-bromo-pyrazole derivatives. We explore how the anisotropic electron distribution on the bromine atom (the
The Pharmacophore: Why 4-Bromo?
In medicinal chemistry, replacing a hydrogen or a methyl group with a bromine atom at the 4-position of a pyrazole ring is rarely a neutral change. It introduces three critical vectors for activity:
The Sigma-Hole and Halogen Bonding
Unlike fluorine (which is electrostatically negative/repulsive), bromine exhibits an anisotropic charge distribution. The tip of the bromine atom along the C-Br bond axis is electron-deficient (positive potential), known as the
-
Mechanism: This positive patch allows the bromine to act as a Lewis acid, forming directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen lone pairs) in the protein binding pocket [1].
-
Relevance: In kinase inhibitors, a 4-Br substituent can anchor the inhibitor by interacting with the gatekeeper residue or the hinge region backbone, often yielding a 5–10x potency boost over the chloro- or methyl- analogs due to this specific enthalpic gain.
Lipophilicity and Steric Bulk
-
Bioisosterism: The intrinsic volume of a bromine atom (approx. 24 ų) is similar to a methyl group or a trifluoromethyl group, but with higher lipophilicity (
value 0.86). -
Metabolic Blocking: Substitution at C4 blocks the primary site of oxidative metabolism (CYP450-mediated oxidation) on the pyrazole ring, extending half-life (
).
Acid-Base Modulation
The electron-withdrawing nature of bromine (inductive effect, -I) lowers the pKa of the pyrazole NH (making it more acidic) while decreasing the basicity of the pyridine-like nitrogen. This subtle shift can be crucial for optimizing hydrogen bond donor/acceptor strength in the active site.
Strategic SAR: The Decision Matrix
To navigate the SAR of this scaffold effectively, we treat the pyrazole ring as a quadrant system.
Visualization: SAR Logic Flow
Figure 1: Strategic dissection of the 4-bromo-pyrazole scaffold for SAR optimization.
Region A: The Nitrogen (N1)
-
Role: This position usually points towards the solvent front in kinase ATP pockets.
-
Optimization: Ideal site for appending solubilizing groups (morpholine, piperazine chains) to improve ADME properties without disrupting the core binding mode.
-
Warning: Unsubstituted NH (1H-pyrazole) can be a promiscuous binder. Alkylation or arylation at N1 locks the tautomeric state, which is critical for selectivity.
Region B: The Flanking Carbons (C3/C5)
-
Role: These positions determine the "width" of the molecule.
-
Regiochemistry: In 1-substituted pyrazoles, C3 and C5 are chemically distinct. C5 is sterically more crowded (adjacent to N1).
-
SAR Insight: Bulky groups at C5 often force the N1-substituent out of plane (twisting), which can induce selectivity for specific kinase isoforms (e.g., p38 vs. JNK) by exploiting small differences in the hydrophobic pocket size.
Region C: The Halogen (C4)
-
Direct Activity: As detailed in Section 1.1, Br acts via halogen bonding.
-
Synthetic Divergence: If the Br does not provide the necessary affinity, it serves as the "exit vector." Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at C4 allows for the introduction of aryl or heteroaryl systems to reach deep hydrophobic pockets [2].
Quantitative Data: SAR Trends
The following table summarizes a representative SAR study (composite data based on kinase inhibitor literature [3, 4]) demonstrating the impact of C4-substitution on potency against a hypothetical Tyrosine Kinase target.
| Compound ID | R (C4-Position) | Electronic Effect ( | Lipophilicity ( | IC50 (nM) | Mechanistic Insight |
| PZ-01 | -H | 0.00 | 0.00 | 450 | Baseline activity. |
| PZ-02 | -CH3 | -0.17 | 0.56 | 320 | Hydrophobic gain, but no directional interaction. |
| PZ-03 | -F | 0.06 | 0.14 | 410 | Low lipophilicity; F is a poor XB donor (no |
| PZ-04 | -Cl | 0.23 | 0.71 | 120 | Moderate XB donor; good steric fit. |
| PZ-05 | -Br | 0.23 | 0.86 | 25 | Optimal XB donor; strong interaction with backbone C=O. |
| PZ-06 | -I | 0.18 | 1.12 | 60 | Strongest XB, but steric clash in tight pockets. |
| PZ-07 | -CN | 0.66 | -0.57 | >1000 | Loss of lipophilicity; repulsive dipole interaction. |
Table 1: Impact of C4-substitution on enzymatic inhibition. Note the "Sweet Spot" with Bromine (PZ-05).
Experimental Protocols
Synthesis: The "Self-Validating" Bromination
Reliable access to the 4-bromo scaffold is a prerequisite. We utilize a Green Chemistry approach using NBS in water. This protocol is self-validating because the product precipitates out of the solution as a solid, providing an immediate visual endpoint.
Protocol: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole
-
Reagents: 3,5-Dimethylpyrazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Deionized Water (10 vol).
-
Setup: 250mL Round Bottom Flask, magnetic stir bar, foil (to protect NBS from light).
-
Execution:
-
Dissolve 3,5-dimethylpyrazole in water. The solution should be clear.
-
Add NBS portion-wise over 10 minutes at Room Temperature (RT). Exotherm warning: Monitor temp.
-
-
Observation (Validation): Within 5-10 minutes, the clear solution will turn milky white, and a heavy precipitate will form. This confirms the reaction is proceeding.
-
Workup:
-
Stir for 1 hour.
-
Filter the white solid via vacuum filtration.
-
Wash the cake with cold water (2x) to remove succinimide byproduct (water-soluble).
-
Dry in a vacuum oven at 45°C.
-
-
Yield: Typically >90%. No chromatography required.
Synthetic Workflow for Library Generation
Once the 4-bromo core is synthesized, it enters the diversification workflow.
Figure 2: Workflow for generating 4-bromo-pyrazole libraries.
References
-
Cooper, G. A., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics.
-
Laha, J. K., et al. (2015). "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." RSC Advances.
-
El-Mernissi, R., et al. (2021). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)." Molecules.
-
ChemicalBook. (n.d.). "4-Bromopyrazole Properties and Synthesis."
A Technical Guide to the Toxicity and Safety Assessment of Brominated Pyrazole Hydrazides
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of a Privileged Scaffold
The pyrazole hydrazide scaffold represents a significant area of interest in medicinal chemistry. Pyrazoles are five-membered heterocyclic rings known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The hydrazide linker, a versatile building block, often contributes to the biological activity of the resulting molecule. The strategic addition of bromine can further modulate a compound's pharmacokinetic and pharmacodynamic properties, for instance, by increasing lipophilicity to enhance membrane permeability or by altering metabolic stability.
However, this chemical architecture, while promising, harbors a "toxicological trinity"—three distinct structural motifs that demand rigorous safety evaluation. The pyrazole ring, the reactive hydrazide linker, and the bromine substituent each carry their own potential liabilities. This guide provides a comprehensive framework for deconstructing these potential risks and outlines a systematic, technically grounded approach to the preclinical safety and toxicity assessment of novel brominated pyrazole hydrazide candidates.
Section 1: Deconstructing the Potential Toxicological Liabilities
A robust safety assessment begins with understanding the inherent risks associated with the core molecular components. By dissecting the molecule into its three key fragments, we can anticipate potential toxicities and design a targeted evaluation strategy.
The Pyrazole Core
The pyrazole nucleus is generally considered a stable aromatic system and is present in several approved drugs.[1] However, its metabolism can lead to various derivatives, and the overall safety profile is highly dependent on the nature and position of its substituents. While not typically associated with severe acute toxicity, some complex pyrazole derivatives can cause skin, eye, and respiratory irritation.[2][3] Chronic exposure to certain pyrazoles has been linked to target organ toxicity, including effects on the spleen and thyroid.[4]
The Hydrazide Linker: A Known Hazard
The hydrazide (or hydrazine) moiety is a well-documented structural alert for toxicity.[5] Hydrazine and its derivatives are known to be mutagenic and carcinogenic.[5] The primary mechanism of toxicity involves metabolic activation, often catalyzed by cytochrome P450 (CYP) enzymes in the liver, into highly reactive free radical species.[6][7]
These reactive intermediates can:
-
Induce Oxidative Stress: The formation of free radicals can overwhelm the cell's antioxidant defenses, leading to the depletion of glutathione and subsequent damage to lipids, proteins, and DNA.[6][8]
-
Covalently Bind to Macromolecules: Reactive metabolites can bind irreversibly to cellular macromolecules, disrupting their function and leading to cytotoxicity and organ damage, particularly hepatotoxicity.[6]
-
Inhibit Key Enzymes: Some hydrazides are known to interfere with enzymes dependent on pyridoxal-5'-phosphate (Vitamin B6), which can lead to neurotoxic effects through the disruption of GABA synthesis.[9][10]
The Bromine Substituent: More Than Just a Heavy Atom
The introduction of bromine onto an aromatic ring—a common strategy in drug design—can significantly alter a molecule's properties.[11] While this can be beneficial for efficacy, it also introduces specific safety considerations:
-
Increased Lipophilicity: Bromination often increases a compound's fat-solubility, which can lead to bioaccumulation in adipose tissue and a longer biological half-life, potentially increasing the risk of chronic toxicity.
-
Metabolic Fate: The carbon-bromine bond can be metabolically cleaved. While sometimes a detoxification pathway, metabolic debromination can also lead to the formation of toxic metabolites.[12]
-
Interaction with Metabolic Enzymes: Brominated aromatic compounds can interact with CYP450 enzymes, potentially leading to drug-drug interactions or the generation of reactive intermediates.
Section 2: A Framework for Preclinical Safety Assessment
A tiered, systematic approach is essential for evaluating the safety of new chemical entities. The strategy should align with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the data is robust and suitable for supporting an Investigational New Drug (IND) application.[12][13][14][15]
The following workflow illustrates a logical progression for the safety assessment of a brominated pyrazole hydrazide candidate.
Phase 1: In Vitro Profiling
The initial phase uses cell-based assays to rapidly assess cytotoxicity and genotoxicity, providing a cost-effective way to prioritize candidates before committing to animal studies.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[2][16] It is a high-throughput method ideal for determining the concentration at which a compound begins to show cellular toxicity (the IC50 value).
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours at 37°C in 5% CO₂.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the culture medium from the cells and add 100 µL of medium containing the various compound concentrations. Include vehicle-only (negative) and known-toxin (positive) controls.[17]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the results to determine the IC50 value.
If a compound is found to be cytotoxic, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V/PI assay distinguishes between these states by flow cytometry.[18][19]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the test compound at concentrations around the IC50 value for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[19]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Given the known mutagenic potential of hydrazines, the Ames test is a mandatory early screen.[5] This bacterial reverse mutation assay assesses a compound's ability to cause mutations in the DNA of specific Salmonella typhimurium strains.[3][20][21]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use several histidine-requiring (his-) strains of S. typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[22]
-
Metabolic Activation: Conduct the test with and without a liver S9 fraction. The S9 fraction contains CYP450 enzymes to determine if the compound's metabolites are mutagenic.[20][22]
-
Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Add this mixture to molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate.[22]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[22]
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a his+ state and can now grow on the histidine-limited media).
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate seen in the negative control.[20]
Phase 2: In Vivo Toxicity Assessment
In vivo studies are essential for understanding a compound's effects in a complex biological system.
The FET test is a valuable intermediate step between in vitro assays and rodent studies. It provides data on acute toxicity and teratogenicity in a vertebrate model while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).[23][24]
Experimental Protocol: FET Test (OECD 236)
-
Test Organism: Use newly fertilized eggs of the zebrafish (Danio rerio).[25][26]
-
Exposure: Expose groups of 20 embryos to at least five concentrations of the test substance and a control in a 24-well plate (one embryo per well). The exposure period is 96 hours.[26]
-
Observations: At 24, 48, 72, and 96 hours, record four apical observations as indicators of lethality:
-
Endpoint: The test is concluded at 96 hours. The primary endpoint is the calculation of the LC50 (the concentration that is lethal to 50% of the embryos) based on the number of embryos showing any of the four lethal indicators.[23]
This study is a formal regulatory requirement to determine a substance's intrinsic toxicity after a single oral dose and to aid in classification and labeling. It is conducted under Good Laboratory Practice (GLP) conditions.[27][28]
Experimental Protocol: Acute Oral Toxicity (OECD 420)
-
Species: Typically performed in female rats.[29]
-
Sighting Study: A preliminary study is performed on single animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels: 5, 50, 300, and 2000 mg/kg.[29][30]
-
Main Study: Groups of five animals are dosed at the selected starting level. The outcome (e.g., no effect, evident toxicity, or mortality) determines the next step—dosing another group at a higher or lower level or stopping the test.[27][29]
-
Administration: The substance is administered as a single oral dose by gavage.[27]
-
Observation Period: Animals are observed for clinical signs of toxicity for at least 14 days.[29]
-
Endpoints: The study provides information on signs of toxicity, the dose at which they occur, and allows for classification according to the Globally Harmonised System (GHS). It avoids using lethality as the primary endpoint.[30]
Phase 3: IND-Enabling Studies
Before first-in-human studies, a core battery of safety pharmacology studies is required to investigate potential adverse effects on vital organ systems.[4][13]
-
Central Nervous System (CNS): Assess effects on behavior, coordination, and other neurological functions (e.g., using an Irwin test).[4]
-
Cardiovascular System: Evaluate effects on blood pressure, heart rate, and the electrocardiogram (ECG), often using telemetry in conscious, unrestrained animals.[4]
-
Respiratory System: Assess effects on respiratory rate and function, for example, using whole-body plethysmography.[4]
Section 3: Mechanistic Toxicology
Understanding how a compound exerts toxicity is as important as knowing if it is toxic. For brominated pyrazole hydrazides, the primary concern is metabolic activation.
The hydrazide moiety can undergo one-electron oxidation by CYP450 enzymes to form a nitrogen-centered radical.[6] This highly reactive species can then react with molecular oxygen to generate a cascade of reactive oxygen species (ROS), leading to oxidative stress.[8] Alternatively, the radical itself or its downstream products can form covalent adducts with essential cellular macromolecules, leading to hepatotoxicity or carcinogenicity.[7]
Section 4: Data Synthesis and Interpretation
Specific toxicity data for compounds that are simultaneously brominated, pyrazoles, and hydrazides are not widely published. However, by examining data from related structures, we can establish a baseline for anticipated potency.
Table 1: Summary of In Vitro Cytotoxicity Data for Related Hydrazide and Pyrazole Compounds
| Compound Class/Name | Cell Line | Assay | Endpoint (IC50) | Reference |
| Hydrazide-hydrazone derivative (21) | LN-229 (Glioblastoma) | MTT | 0.77 µM | [18] |
| Novel Hydrazide (Compound 2) | MCF-7 (Breast Cancer) | MTT | 0.18 µM | [6] |
| Novel Hydrazide (Compound 1) | MCF-7 (Breast Cancer) | MTT | 0.7 µM | [6] |
| Pyrazole Derivative (372) | M. tuberculosis | - | 0.04 µM (IC50) | |
| Hydrazide-hydrazone | HEK-293 (Normal Kidney) | MTT | >100 µM (Low toxicity) | [18] |
This table is a synthesis of data from multiple sources for illustrative purposes. Direct comparison should be made with caution due to differing experimental conditions.
The data indicates that while some hydrazide derivatives can exhibit potent cytotoxic activity against cancer cell lines (with IC50 values in the sub-micromolar range), they can also show selectivity, with much lower toxicity towards non-cancerous cell lines.[6][18] This highlights the importance of including a normal cell line in early cytotoxicity screening to establish a therapeutic index.
Conclusion and Future Directions
The brominated pyrazole hydrazide scaffold holds therapeutic promise but requires a vigilant and systematic approach to safety assessment. The potential for toxicity is rooted in its three core components: the pyrazole ring, the bromine substituent, and most critically, the hydrazide linker. The primary risk associated with this class is likely to be mechanism-based toxicity driven by metabolic activation of the hydrazide moiety, leading to oxidative stress and potential genotoxicity.
Therefore, a robust preclinical safety package must include:
-
Early in vitro screening for cytotoxicity and mutagenicity (Ames test).
-
Evaluation of metabolic stability and metabolite identification to understand potential bioactivation pathways.
-
A tiered approach to in vivo testing, progressing from rapid vertebrate screens like the FET test to GLP-compliant rodent studies.
-
Comprehensive safety pharmacology studies to uncover any off-target effects on vital organ systems before human trials.
By understanding the inherent chemical liabilities and employing the validated protocols outlined in this guide, drug development professionals can effectively navigate the challenges of this chemical class, ensuring that only the safest and most promising candidates advance to the clinic.
References
-
Wujec, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences. Available at: [Link]
-
Zare, A., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. PubMed. Available at: [Link]
-
European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. EMA. Available at: [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Yadav, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Kalyanaraman, B., & Sinha, B. K. (n.d.). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. NIEHS. Available at: [Link]
-
ICH. (2000). SAFETY PHARMACOLOGY STUDIES FOR HUMAN PHARMACEUTICALS S7A. ICH. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD iLibrary. Available at: [Link]
-
Cole-Parmer. (2006). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Cole-Parmer. Available at: [Link]
-
Wikipedia. (n.d.). Ames test. Wikipedia. Available at: [Link]
-
Guengerich, F. P. (2007). Cytochrome P450-activated prodrugs. Future Medicinal Chemistry. Available at: [Link]
-
FDA. (2001). International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice. PubMed. Available at: [Link]
-
Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. Available at: [Link]
-
Szymańska, J. A. (1996). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny. Available at: [Link]
-
Bisyarina, P. N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
OECD. (2025). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD. Available at: [Link]
-
Trivedi, R. (2021). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. ETD at University of South Florida. Available at: [Link]
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. Available at: [Link]
-
Poulos, T. L. (n.d.). Metabolic activation of procarbazine to reactive intermediates. ResearchGate. Available at: [Link]
-
Sinha, B. K. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. NIEHS. Available at: [Link]
-
OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD iLibrary. Available at: [Link]
-
ibacon GmbH. (2013). OECD 236: Fish Embryo Acute Toxicity Test. ibacon GmbH. Available at: [Link]
-
Sessions, D., et al. (2021). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Military Medicine. Available at: [Link]
-
WikEM. (2024). Hydrazine toxicity. WikEM. Available at: [Link]
-
WKO. (n.d.). 539 C.49 Fish Embryo Acute Toxicity (FET) Test INTRODUCTION. WKO. Available at: [Link]
-
IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). IVAMI. Available at: [Link]
-
ResearchGate. (2025). Evaluation of Cytochrome P450 Selectivity for Hydralazine as an Aldehyde Oxidase Inhibitor for Reaction Phenotyping. ResearchGate. Available at: [Link]
-
Gothe, S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy. Available at: [Link]
-
European Commission. (n.d.). Acute Toxicity. Joint Research Centre. Available at: [Link]
Sources
- 1. jove.com [jove.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 5. researchgate.net [researchgate.net]
- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. academic.oup.com [academic.oup.com]
- 10. wikem.org [wikem.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. fda.gov [fda.gov]
- 13. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. microbiologyinfo.com [microbiologyinfo.com]
- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 26. wko.at [wko.at]
- 27. oecd.org [oecd.org]
- 28. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 29. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 30. ijrap.net [ijrap.net]
An In-Depth Technical Guide to Computational Docking of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, celebrated for its wide spectrum of pharmacological activities.[1][2][3] When functionalized into derivatives such as 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide, these ligands present a compelling profile for therapeutic intervention. This technical guide provides a comprehensive walkthrough of the in-silico methodologies used to investigate the binding potential of such ligands through molecular docking. We will explore the strategic rationale behind target selection, detail the meticulous process of ligand and receptor preparation, provide a step-by-step protocol for executing docking simulations using industry-standard software, and discuss the critical analysis of docking results. The guide integrates field-proven insights with technical protocols, culminating in a framework for leveraging computational tools to accelerate the discovery and rational design of novel pyrazole-based therapeutic agents.[4][5]
Foundational Principles: The Scientific Rationale
The Pharmacological Significance of the Pyrazole and Hydrazide Moieties
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1][6] Its structural versatility and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it a frequent component in molecules designed to target a wide array of proteins.[7] Pyrazole derivatives have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3][5]
The acetohydrazide linker (-CH2-C(=O)NHNH2) is not merely a spacer. The hydrazide-hydrazone moiety is crucial for developing new drugs, offering additional hydrogen bond donors and acceptors that can significantly enhance binding affinity and specificity for a protein target.[8][9] The combination of the 4-bromopyrazole head with the acetohydrazide tail in the ligand of interest, this compound, thus creates a molecule with significant potential for targeted therapeutic action.
The Role of Computational Docking in Drug Discovery
Computational methods, and molecular docking in particular, have become indispensable tools in modern drug discovery.[10][11] They provide a cost-effective and rapid means to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[1][8][12] This in silico approach allows researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis and biological testing, and gain structural insights into the molecular basis of a drug's mechanism of action, significantly shortening the development timeline.[4][13]
The Computational Docking Workflow: A Strategic Overview
The successful execution of a molecular docking study is a multi-stage process that demands careful planning and execution. Each step builds upon the last, ensuring the final results are both reliable and meaningful.
Caption: High-level workflow for a computational docking study.
Experimental Protocol: Docking Against VEGFR-2
To provide a practical context, this guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target. VEGFR-2 is a well-established target in oncology, and various pyrazole-based compounds have been designed as its inhibitors.[14][15]
Target and Ligand Preparation
Causality: The quality of your input structures directly determines the quality of your docking results. The goal of preparation is to create chemically correct, energy-minimized structures that accurately represent the physiological state.
Protocol: Receptor Preparation (using UCSF ChimeraX)
-
Fetch the Protein Structure: Open UCSF ChimeraX.[16] In the command line, type open 2OH4 (PDB ID for VEGFR-2 in complex with an inhibitor).
-
Initial Cleaning: The crystal structure contains non-protein atoms (water, co-crystallized ligand, ions).
-
Command: delete solvent - Removes water molecules. Rationale: Unless a water molecule is known to be a critical "bridging" water, it can sterically hinder the docking of a new ligand.
-
Command: delete ligand - Removes the original inhibitor.
-
Command: delete ions
-
-
Add Hydrogens: Crystal structures often lack hydrogen atoms.
-
Command: add H - Adds hydrogens in standard geometries.
-
-
Add Charges: Assign appropriate partial charges for force field calculations.
-
Command: addcharge - Uses the AMBER ff14SB force field by default.
-
-
Save the Prepared Receptor:
-
Go to File > Save. Choose the PDB format and save the file (e.g., VEGFR2_prepared.pdb).
-
Protocol: Ligand Preparation (using a chemical drawing tool and UCSF ChimeraX)
-
Draw the Ligand: Use a tool like ChemDraw or the free MarvinSketch to draw the 2D structure of this compound.
-
Generate 3D Coordinates: Save the structure as a 3D format, such as .mol2 or .sdf.
-
Open in ChimeraX: Open the ligand file in the same session as the prepared receptor.
-
Minimize Energy: This step finds a low-energy conformation of the ligand.
-
Select the ligand. Go to Tools > Structure Editing > Minimize Structure. Use default settings and run.
-
-
Save the Prepared Ligand:
-
With the ligand selected, go to File > Save. Choose the Mol2 format and save (e.g., ligand.mol2).
-
Molecular Docking with AutoDock Vina
Trustworthiness: A key self-validating step in any docking protocol is to perform "re-docking." This involves docking the original co-crystallized ligand back into the receptor's active site. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose (<2.0 Å) validates that the chosen docking parameters can accurately reproduce the known binding mode.[9]
Protocol: Docking Execution (using AutoDock Vina within UCSF ChimeraX) [12][17]
-
Open AutoDock Vina Tool: In ChimeraX, go to Tools > Surface/Binding Analysis > AutoDock Vina.
-
Set Receptor and Ligand:
-
For Receptor, select VEGFR2_prepared.pdb.
-
For Ligand, select ligand.mol2.
-
-
Define the Search Volume (Grid Box): The grid box defines the 3D space where Vina will search for binding poses. It must encompass the entire active site.
-
A common strategy is to center the box on the position of the original co-crystallized ligand.
-
Adjust the center and size coordinates until the box fully covers the binding pocket. For VEGFR-2 (PDB: 2OH4), approximate coordinates might be:
-
Center (x,y,z): 15.2, 53.9, 16.9
-
Size (x,y,z): 20, 20, 20
-
-
-
Set Docking Parameters:
-
Exhaustiveness: Controls the computational effort. A value of 8 is a good starting point. Higher values increase accuracy but also computation time.
-
-
Run the Docking: Click Run. Vina will calculate a series of binding poses and rank them by their predicted binding affinity.
Analysis and Interpretation of Results
The output of a docking simulation is not a single answer but a set of possible binding modes (poses), each with an associated score.
Quantitative Data Analysis
The primary quantitative metric from AutoDock Vina is the Binding Affinity , an estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger predicted binding. The results are typically presented in a table for clear comparison.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| 1 | -8.5 | 0.00 | Cys919, Glu885 | Leu840, Val848, Ala866, Leu1035 |
| 2 | -8.2 | 1.21 | Cys919 | Leu840, Val848, Val916, Leu1035 |
| 3 | -7.9 | 1.85 | Glu885, Asp1046 | Val848, Ala866, Phe1047 |
| ... | ... | ... | ... | ... |
| Note: This is example data for illustrative purposes. |
Qualitative Visual Analysis
Causality: A good binding score is meaningless if the binding pose is not chemically sensible. Visual inspection is critical to ensure that the predicted interactions align with known principles of molecular recognition.
Protocol: Visualization (using UCSF ChimeraX)
-
Load Results: The docking results from Vina will load automatically into ChimeraX.
-
Analyze Hydrogen Bonds:
-
Go to Tools > Structure Analysis > H-Bonds. Use default settings to visualize hydrogen bonds between the ligand and receptor.
-
Expert Insight: Look for strong hydrogen bonds with key catalytic or binding site residues. For VEGFR-2, interactions with the hinge region (e.g., Cys919) are often critical for inhibitor binding.[14][15]
-
-
Analyze Hydrophobic Interactions:
-
Display the molecular surface of the binding pocket (Actions > Surface > Show).
-
Color the surface by hydrophobicity (Tools > Structure Analysis > Color by Attribute).
-
Expert Insight: A well-docked ligand should have its hydrophobic parts buried in complementary hydrophobic pockets of the receptor, while polar groups should be positioned to form hydrogen bonds.
-
Caption: Key interactions contributing to binding affinity.
Advanced Validation: Molecular Dynamics Simulation
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations can assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment.[5][14]
Rationale: If a docked pose is stable throughout an MD simulation (e.g., 100 nanoseconds), it lends higher confidence to the docking result. Unstable complexes will often see the ligand drift away from the binding pocket.
Workflow using GROMACS: [18][19][20]
-
System Preparation: The best-ranked docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Energy Minimization: The system's energy is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and pressurized to the desired temperature (e.g., 300K) and pressure (1 bar) in two phases (NVT and NPT).[20]
-
Production MD: The simulation is run for an extended period (e.g., 100-1000 ns) to observe the dynamics of the complex.[14]
-
Analysis: Trajectories are analyzed for metrics like RMSD (to measure structural deviation) and the persistence of key hydrogen bonds.
Conclusion and Future Outlook
This guide has outlined a robust, scientifically grounded workflow for conducting computational docking studies on this compound ligands. By integrating rational target selection, meticulous preparation, validated docking protocols, and critical analysis, researchers can effectively harness these in silico tools to generate high-quality, actionable hypotheses. The insights gained from such studies are invaluable for guiding the synthesis of new derivatives, optimizing lead compounds, and ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.[13][21]
References
- In Silico Docking of Pyrazole-Based Inhibitors: A Technical Guide. (n.d.). Benchchem.
- GROMACS - Wikipedia. (n.d.).
- Gromacs - bio.tools. (n.d.).
- Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.
- Best Practices of Computer-Aided Drug Discovery: Lessons Learned from the Development of a Preclinical Candidate for Prostate Cancer with a New Mechanism of Action. (2017, May 22). PubMed.
- Maestro | Schrödinger. (n.d.). Schrödinger.
- In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC.
- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024, April 1). International Journal of Pharmaceutical Sciences and Research.
- Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. (2021, February 1). Mini Reviews in Medicinal Chemistry.
- Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020, June 19). JMIR Research Protocols.
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube.
- Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (n.d.).
- Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute.
- Running molecular dynamics simulations using GROMACS. (2019, June 3). Galaxy Training.
- Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020, June 19). SciSpace.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
- Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs.
- Welcome to GROMACS. (n.d.). GROMACS webpage.
- Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. (2021, September 15).
- Molecular docking and biological activity exploration of hydrazide- based crystal structures. (n.d.). Organic Chemistry Research.
- How to Install Schrodinger Maestro Academic for Docking and MD Simulations. (2024, December 28). YouTube.
- Molecular Docking Workflow with AutoDock Vina and ChimeraX. (2025, October 8). In Silico Design.
- Use GROMACS Molecular Dynamics Online. (n.d.). Neurosnap.
- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022, January 23).
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing.
- Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. (2022, December). ResearchGate.
- Visualizing Docking using UCSF Chimera. (n.d.). spoken-tutorial.org.
- How to dock molecules with softwares from Schrödinger Inc. (n.d.).
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023, July 10). RSC Publishing.
- modeling, docking and structure analysis using UCSF Chimera. (2023, May 3). YouTube.
- Schrödinger Maestro Workshop. (n.d.). Services for Research.
- Computational Methods in Drug Discovery. (n.d.). PMC - NIH.
- Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. (2025, October 23). MDPI.
- Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025, April 28). PMC.
- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024, July 30). MDPI.
- Computational Strategies Reshaping Modern Drug Discovery. (2026, January 6). MDPI.
- Computational Methods in Drug Discovery: The Challenges to Face. (2023, August 21). AZoLifeSciences.
- Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (n.d.). PMC.
- Accelerating drug discovery with disruptive computational methods. (2021, September 22). Drug Target Review.
- Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. (2021, August 12). Journal of Agricultural and Food Chemistry - ACS Publications.
- Schrödinger Notes—Molecular Docking. (2024, January 5). J's Blog.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
- Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020, June 3). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
- Novel Acetohydrazide Pyrazole Derivatives. (2019, November 16). Asian Publication Corporation.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best Practices of Computer-Aided Drug Discovery: Lessons Learned from the Development of a Preclinical Candidate for Prostate Cancer with a New Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemres.org [orgchemres.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 16. insilicodesign.com [insilicodesign.com]
- 17. scispace.com [scispace.com]
- 18. GROMACS - Wikipedia [en.wikipedia.org]
- 19. bio.tools [bio.tools]
- 20. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 21. azolifesciences.com [azolifesciences.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel 1,3,4-Oxadiazoles via Cyclization of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide
Introduction
The convergence of pyrazole and 1,3,4-oxadiazole scaffolds into a single molecular entity has garnered significant attention within the medicinal chemistry landscape. Both heterocycles are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Similarly, the 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles to drug candidates.[3][4] Consequently, the synthesis of hybrid molecules incorporating both pyrazole and 1,3,4-oxadiazole moieties presents a promising strategy for the discovery of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[2]
This comprehensive guide details robust and versatile protocols for the cyclization of a key intermediate, 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide, into a library of 2,5-disubstituted 1,3,4-oxadiazoles. These application notes are designed for researchers, scientists, and professionals in drug development, providing not only step-by-step methodologies but also the underlying chemical principles and critical considerations for successful synthesis and characterization.
Synthetic Strategy Overview
The central theme of the protocols described herein is the transformation of the hydrazide moiety of this compound into the 1,3,4-oxadiazole ring. Three distinct and widely applicable methods will be presented, each offering unique advantages in terms of substrate scope, reaction conditions, and scalability.
Protocol 1: Oxidative Cyclization of Hydrazones
This two-step, one-pot optional protocol is a cornerstone in 1,3,4-oxadiazole synthesis. It proceeds through the initial formation of an N-acylhydrazone by condensing the starting hydrazide with an aromatic aldehyde. The subsequent oxidative cyclization of the hydrazone intermediate, often facilitated by an iodine-based reagent, yields the desired 2,5-disubstituted 1,3,4-oxadiazole. This method is lauded for its operational simplicity and generally good to excellent yields.[3][5]
Causality of Experimental Choices:
-
Glacial Acetic Acid Catalyst: The condensation of the hydrazide with the aldehyde is an acid-catalyzed nucleophilic addition-elimination reaction. A catalytic amount of a weak acid like glacial acetic acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazide.
-
Iodine and Yellow Mercuric Oxide: This combination serves as a potent oxidizing system for the cyclization of the N-acylhydrazone. Iodine is the primary oxidant, while mercuric oxide acts as a scavenger for the hydrogen iodide (HI) byproduct, driving the reaction to completion. Alternative, more environmentally benign iodine-based systems, such as iodine in the presence of potassium carbonate, can also be employed.[1]
-
Anhydrous Conditions: The presence of water can lead to competing hydrolysis reactions of the hydrazone intermediate and can also interfere with the efficiency of the oxidizing agents. Therefore, maintaining anhydrous conditions, particularly during the cyclization step, is crucial for maximizing the yield of the desired 1,3,4-oxadiazole.
Experimental Protocol: Synthesis of 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Step 1: Synthesis of (E)-N'-(4-chlorobenzylidene)-2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide (Hydrazone Intermediate)
-
To a solution of this compound (1.0 mmol) in 15 mL of absolute ethanol, add 4-chlorobenzaldehyde (1.0 mmol) and 2-3 drops of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the hydrazone intermediate. This intermediate can be used in the next step without further purification.
Step 2: Oxidative Cyclization to 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
-
In a round-bottom flask, dissolve the hydrazone intermediate (1.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add yellow mercuric oxide (1.5 g) and iodine (0.75 g).
-
Stir the reaction mixture at room temperature for 24-48 hours under anhydrous conditions. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove insoluble inorganic salts.
-
Pour the filtrate into a beaker containing crushed ice with constant stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute sodium thiosulfate solution to remove any residual iodine.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/DMF) to obtain the pure 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.
Protocol 2: Dehydrative Cyclization using Phosphorus Oxychloride
This method offers a direct, one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a hydrazide and a carboxylic acid, utilizing phosphorus oxychloride (POCl₃) as both a condensing and dehydrating agent. This approach is particularly useful for synthesizing a diverse library of analogs by varying the carboxylic acid component.[6][7]
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization of the in-situ formed N,N'-diacylhydrazine intermediate. It activates the carbonyl oxygen of the carboxylic acid, making it a better leaving group and promoting the nucleophilic attack by the hydrazide nitrogen, followed by dehydration to form the stable aromatic 1,3,4-oxadiazole ring.
-
Reflux Conditions: The reaction typically requires elevated temperatures to overcome the activation energy for the dehydration and cyclization steps. Refluxing the reaction mixture ensures a sustained high temperature for the reaction to proceed to completion.
Experimental Protocol: Synthesis of 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole
-
In a round-bottom flask, place a mixture of this compound (1.0 mmol) and benzoic acid (1.1 mmol).
-
Carefully add phosphorus oxychloride (5 mL) to the mixture under a fume hood.
-
Reflux the reaction mixture for 5-7 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole.
Protocol 3: Synthesis of 5-((4-bromo-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol
This protocol describes the synthesis of a 1,3,4-oxadiazole derivative bearing a thiol group at the 2-position. This is achieved by reacting the starting hydrazide with carbon disulfide in a basic medium. The resulting thiol can serve as a versatile handle for further structural modifications.[8][9][10]
Causality of Experimental Choices:
-
Carbon Disulfide (CS₂): CS₂ acts as a one-carbon synthon for the formation of the oxadiazole ring. The hydrazide nitrogen attacks the electrophilic carbon of CS₂, initiating a cascade of reactions.
-
Potassium Hydroxide (KOH): A basic medium is essential for this reaction. KOH deprotonates the hydrazide, increasing its nucleophilicity. It also facilitates the subsequent intramolecular cyclization and elimination of hydrogen sulfide.
-
Ethanol as Solvent: Ethanol is a suitable polar protic solvent for this reaction, capable of dissolving the reactants and facilitating the reaction progress.
Experimental Protocol:
-
Dissolve potassium hydroxide (1.5 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
To this solution, add this compound (1.0 mmol) and stir until it dissolves.
-
Add carbon disulfide (1.5 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for 12-16 hours. The reaction progress can be monitored by the cessation of hydrogen sulfide evolution (use appropriate safety precautions) and TLC analysis.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 5-((4-bromo-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol.
Data Presentation
Table 1: Summary of Synthetic Protocols and Expected Yields
| Protocol | Reagents | Product Type | Expected Yield Range |
| 1 | Aromatic Aldehyde, I₂/HgO or I₂/K₂CO₃ | 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-aryl-1,3,4-oxadiazole | 65-85% |
| 2 | Carboxylic Acid, POCl₃ | 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-substituted-1,3,4-oxadiazole | 60-80% |
| 3 | CS₂, KOH | 5-((4-bromo-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol | 70-90% |
Table 2: Spectroscopic Characterization Data for a Representative Compound: 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05-8.02 (m, 2H, Ar-H), 7.55-7.50 (m, 3H, Ar-H), 7.52 (s, 1H, pyrazole-H), 7.48 (s, 1H, pyrazole-H), 5.45 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 164.8, 162.5, 140.2, 131.9, 129.1, 128.8, 127.0, 123.7, 108.5, 92.1, 51.3 |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₂H₉BrN₄O: 319.99, found: 320.0 |
| FT-IR (KBr, cm⁻¹) | ν: 3120 (C-H, aromatic), 1615 (C=N), 1550 (C=C), 1250 (C-O-C), 1070 (N-N) |
Visualization of Workflows
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. ijper.org [ijper.org]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. orientjchem.org [orientjchem.org]
Using 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide as a ligand in metal complexation
Application Note: 2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide in Metal Complexation
Executive Summary
This guide details the protocol for utilizing This compound (hereafter referred to as L-Br ) as a chelating ligand for transition metal complexation.[1] While pyrazole-based ligands are ubiquitous in coordination chemistry, the incorporation of the acetohydrazide arm at the N1 position, combined with the 4-bromo substituent, creates a unique electronic and steric profile.
The acetohydrazide moiety (
Key Applications:
-
Medicinal Chemistry: Synthesis of metallodrugs (Cu, Zn, Pt) with antimicrobial and anticancer potential.[1]
-
Catalysis: Lewis acid catalysis and oxidation reactions.[1]
-
Crystal Engineering: Supramolecular assembly via halogen bonding (
).[1]
Chemical Profile & Ligand Design
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 219.04 g/mol |
| Coordination Modes | Bidentate (Neutral or Monoanionic) |
| Donor Atoms | Carbonyl Oxygen ( |
| pKa (approx) | 3.5 (pyrazole protonation), 11.0 (hydrazide deprotonation) |
Mechanistic Insight: The ligand typically coordinates in the enol form upon deprotonation in basic media, or the keto form in neutral media.[1] The 4-bromo group exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the hydrazide NH protons compared to the non-brominated analog, potentially stabilizing metal complexes at lower pH values.
Synthesis Protocol: Ligand Preparation
Before complexation, the ligand must be synthesized or purified to remove hydrazine contaminants which can act as competing ligands.[1]
Workflow Diagram
Figure 1: Synthetic pathway for Ligand L-Br synthesis.
Step-by-Step Synthesis
-
N-Alkylation: Dissolve 4-bromo-1H-pyrazole (10 mmol) in dry acetone (30 mL). Add anhydrous
(15 mmol) and ethyl chloroacetate (11 mmol). Reflux for 8 hours. Filter inorganic salts and evaporate solvent to obtain the ester.[1] -
Hydrazinolysis: Dissolve the ester intermediate in absolute ethanol (20 mL). Add hydrazine hydrate (99%, 15 mmol) dropwise. Reflux for 4–6 hours.[1]
-
Isolation: Cool the solution. The hydrazide product usually precipitates as a white/off-white solid.[1] Filter, wash with cold ethanol, and recrystallize from ethanol/water.[1]
-
Validation: Check melting point (
range typical for this class) and IR (look for split peaks at and Amide I at ).
Metal Complexation Protocol
This protocol describes the synthesis of M(II) complexes (M = Cu, Co, Ni, Zn) with a 1:2 Metal:Ligand stoichiometry.[1]
Reagents:
-
Ligand L-Br (2 mmol)[1]
-
Metal Salt (
or ) (1 mmol)[1] -
Solvent: Ethanol (Absolute)[1]
-
Base: Sodium Acetate (optional, to force deprotonation)[1]
Experimental Procedure
-
Ligand Solution: Dissolve 0.44 g (2 mmol) of L-Br in 20 mL of hot absolute ethanol. Ensure complete dissolution.
-
Metal Addition: Dissolve 1 mmol of the metal salt in 10 mL of ethanol. Add this solution dropwise to the hot ligand solution under continuous magnetic stirring.
-
Reflux:
-
Precipitation: Reduce volume to ~10 mL by evaporation. Cool to room temperature (or
overnight). -
Filtration: Filter the precipitate.
-
Washing (Critical): Wash with:
-
Drying: Dry in a vacuum desiccator over
.
Stoichiometry & Structure Visualization
Figure 2: General complexation logic. The ligand coordinates via the hydrazide functionality.
Characterization & Validation
To ensure scientific integrity, the following data points must be verified:
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | Shift in | A negative shift of 15–30 |
| FT-IR | Shift in | A shift or change in splitting pattern confirms Nitrogen coordination.[1] |
| UV-Vis | d-d Transitions | Cu(II): Broad band ~600-700 nm (distorted octahedral).Co(II): Multiple bands ~500-600 nm.[1] |
| 1H NMR | NH Signal Disappearance | In deprotonated complexes, the amide NH signal ( |
| Molar Conductance | Neutral: < 20 |
Senior Scientist Note:
-
Effect of Bromine: The 4-bromo substituent will not shift significantly in NMR/IR upon coordination but serves as a mass tag in Mass Spectrometry.[1] Look for the characteristic isotopic pattern of Bromine (
) to confirm ligand incorporation.[1]
Application Notes
A. Biological Activity (Antimicrobial)
The lipophilic nature of the 4-bromo-pyrazole moiety enhances cell membrane permeability (Overton’s concept).[1]
-
Protocol: Dissolve complex in DMSO (1 mg/mL). Screen against S. aureus and E. coli using the agar well diffusion method.[1]
-
Expectation: The metal complex often exhibits higher cytotoxicity than the free ligand due to the "Tweedy Chelation Theory" (reduction of metal ion polarity upon chelation).[1]
B. Solid-State Fluorescence
Many
-
Test: Irradiate the solid complex at 365 nm. The 4-bromo group often induces a heavy-atom effect, which might quench fluorescence via intersystem crossing, but in rigid lattice structures, it can sometimes enhance phosphorescence.
References
-
General Pyrazole-Acetohydrazide Synthesis
-
Coordination Chemistry of Hydrazides
-
Narayana, B., et al. (2010).[1] Synthesis and characterization of some metal complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Journal of Coordination Chemistry. (Standard reference for hydrazide coordination modes).
-
-
Crystal Structure of 4-Bromo-1H-pyrazole
-
Biological Activity of Pyrazole-4-acetohydrazides
(Note: While specific literature on the metal complexes of the exact 4-bromo-1-acetohydrazide derivative is sparse, the protocols above are derived from the established chemistry of the homologous 2-(pyrazol-1-yl)acetohydrazide class.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization techniques for 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide complexes
Application Note: Advanced Crystallization Protocols for 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide Metal Complexes
Introduction & Structural Context
The ligand This compound (hereafter L-Br ) represents a versatile chelator in coordination chemistry.[1] Its structural utility stems from three distinct features:
-
N,O-Donor Set: The hydrazide moiety (
) typically acts as a bidentate ligand, coordinating via the carbonyl oxygen and the terminal amino nitrogen, forming stable 5-membered chelate rings with transition metals (Cu, Ni, Co, Zn).[1] -
Tautomeric Versatility: The ligand can coordinate in the neutral keto form or, upon deprotonation, in the monoanionic enol form.[1] This switch is pH-dependent and dramatically alters solubility and crystal packing.[1]
-
Halogen Bonding Potential: The bromine atom at position 4 of the pyrazole ring is not merely a substituent; it serves as a
-hole donor for halogen bonding ( ), which can be exploited to direct supramolecular assembly and stabilize crystal lattices [1, 12].[1]
This guide details protocols to overcome the common tendency of hydrazide complexes to form amorphous powders or microcrystalline aggregates.[1]
Pre-Crystallization Requirements
Ligand Purity Validation
Attempting to crystallize complexes from impure ligands is futile.[1]
-
Standard: Ligand purity >98% by HPLC or
-NMR. -
Purification: If the precursor ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate was reacted with hydrazine hydrate, the resulting hydrazide should be recrystallized from hot ethanol prior to complexation [7, 16].[1]
Metal Salt Selection Strategy
The counter-ion dictates solubility and lattice energy.[1]
-
Acetates (
): Promote deprotonation, favoring neutral, often less soluble complexes.[1] -
Chlorides (
) / Nitrates ( ): Generally yield cationic complexes with higher solubility in polar solvents, facilitating slow evaporation or diffusion methods.[1] -
Perchlorates (
): Excellent for crystallization due to weak coordination, but pose explosion hazards.[1] Use only if necessary and in small quantities.
Experimental Protocols
Protocol A: Ambient Slow Evaporation (ASE)
Best for: Stable, cationic complexes soluble in volatile polar solvents (MeOH, EtOH).[1]
Theory: Controlled evaporation increases supersaturation.[1] The key is to avoid rapid precipitation which traps impurities and creates defects.[1]
-
Dissolution: Dissolve 0.1 mmol of Metal Salt (e.g.,
) and 0.1–0.2 mmol of L-Br in 10–15 mL of solvent (Methanol or Ethanol).-
Note: If turbidity occurs, add drops of DMF until clear.[1]
-
-
Filtration: Filter the solution through a 0.45
PTFE syringe filter into a clean scintillation vial. Dust particles act as uncontrolled nucleation sites.[1] -
Vessel Preparation: Cover the vial with Parafilm. Pierce 3–5 small holes with a needle to restrict evaporation rate.[1]
-
Incubation: Place in a vibration-free environment at constant temperature (20–25°C).
-
Observation: Monitor daily. Crystals should appear within 3–14 days.[1]
Protocol B: Liquid-Liquid Diffusion (Layering)
Best for: Neutral complexes or those with low solubility in alcohols but high solubility in DMSO/DMF.[1]
Theory: A "good" solvent (containing the complex) and a "bad" solvent (precipitant) are layered.[1] As they slowly mix at the interface, the complex becomes insoluble and crystallizes.[1]
System: Solvent (Dense) / Anti-solvent (Light)[1]
-
Option 1: DMF / Diethyl Ether (High density difference, excellent for pyrazoles).[1]
-
Option 2: DCM / Hexane (For neutral, hydrophobic complexes).[1]
Steps:
-
Dense Layer: Dissolve 20 mg of the complex in 1 mL of DMF (or DMSO) in a narrow test tube (5 mm NMR tubes work well).
-
Buffer Layer (Critical): Carefully add 0.2 mL of pure DMF on top of the solution.[1] This "buffer" delays mixing and prevents immediate amorphous precipitation.[1]
-
Light Layer: Very slowly pipette 2–3 mL of Diethyl Ether down the side of the tube. Do not disturb the interface.
-
Sealing: Cap the tube tightly.
-
Growth: Leave undisturbed for 1–3 weeks. Crystals will grow at the interface or on the glass walls [1, 2].[1]
Protocol C: Vapor Diffusion (Hanging Drop/Vial)
Best for: Milligram-scale quantities or highly valuable samples.[1]
Theory: Volatile anti-solvent vapor diffuses into the solution drop, slowly lowering the solubility limit [3].[1]
-
Inner Vial: Place 10 mg of complex dissolved in 0.5 mL Methanol in a small (1.5 mL) vial. Leave this vial open .
-
Outer Vessel: Place the small vial inside a larger (20 mL) jar containing 3 mL of Diethyl Ether or Pentane.
-
Equilibration: Seal the outer jar tightly. The ether vapor will diffuse into the methanol, causing slow crystallization.[1]
Visualization of Workflows
Figure 1: Experimental Workflow for L-Br Complexation
Caption: Decision tree for selecting the optimal crystallization technique based on solubility profiles and sample quantity.
Figure 2: Liquid Layering Mechanism
Caption: Schematic of the layering technique. The buffer layer is crucial for preventing amorphous precipitation at the start.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation is too high or impurities present.[1] | Reduce concentration by 20%. Use a purer ligand. Try Vapor Diffusion (Method C) which is slower.[1] |
| Microcrystals | Nucleation rate is too fast.[1] | Add the "Buffer Layer" in Method B. Lower the temperature to 4°C. |
| Amorphous Powder | Solvent mixing was too turbulent. | Use narrower tubes for layering.[1] Ensure vibration-free storage. |
| Twinning | Crystal growth too rapid or physical interference.[1] | Re-dissolve and repeat with slower evaporation. Do not disturb the vial. |
Expert Tip on Halogen Bonding:
When analyzing the resulting structure, specifically look for
References
-
Guide for Crystallization. University of Fribourg. Source:[1]
-
Crystallization Techniques. Northwestern University, IMSERC.[1] Source:[1]
-
Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Source:[1]
-
Crystallisation Techniques. University of Washington. Source:[1]
-
Guides for crystallization, particularly of inorganic complexes. Reddit ChemPros (Community Discussion). Source:[1]
-
Four-component synthesis of Pyranopyrazoles. ResearchGate. Source:
-
Synthesis of Some Novel 1-H Pyrazole Derivatives. Rasayan Journal of Chemistry. Source:[1]
-
A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. Source:[1]
-
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. MySkinRecipes (Chemical Database).[1] Source:[1]
-
Synthesis of Chromone-Related Pyrazole Compounds. NCBI/PMC.[1] Source:[1]
-
Crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University / ORCA. Source:[1]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI Crystals. Source:[1]
-
Crystal structure of N-(4-bromo-2,6-dichloro-phenyl)pyrazin-2-amine. ResearchGate. Source:[1]
-
Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. NCBI/PMC. Source:[1]
-
2-(4-Bromo-phenyl)-N-(pyrazin-2-yl)acetamide. PubMed.[1][2] Source:[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide
Welcome to the dedicated technical support resource for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this valuable heterocyclic intermediate. We will delve into the critical aspects of the two-step synthesis, providing troubleshooting advice and frequently asked questions in a practical, question-and-answer format.
I. Synthesis Overview and Key Challenges
The synthesis of this compound is typically achieved in a two-step sequence:
-
N-alkylation of 4-bromopyrazole: Reaction of 4-bromopyrazole with an ethyl haloacetate (commonly ethyl bromoacetate) in the presence of a base to yield ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.
-
Hydrazinolysis: Conversion of the resulting ester to the desired acetohydrazide using hydrazine hydrate.
While seemingly straightforward, this synthesis pathway presents several potential pitfalls that can lead to diminished yields and purification difficulties. The primary challenges include controlling the regioselectivity of the initial N-alkylation and ensuring the complete conversion and clean work-up of the hydrazinolysis step.
Below is a visual representation of the synthetic workflow:
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Part A: N-Alkylation of 4-Bromopyrazole
Question 1: I am getting a low yield in the N-alkylation step. What are the likely causes and how can I improve it?
Answer: Low yields in the N-alkylation of pyrazoles are frequently attributed to incomplete deprotonation of the pyrazole nitrogen, poor reactivity of the alkylating agent, or suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshooting:
-
Base Selection and Stoichiometry: The choice and amount of base are critical.
-
Potassium carbonate (K₂CO₃): This is a commonly used and effective base for this transformation.[2] Ensure it is finely powdered and anhydrous. A slight excess (1.5-2.0 equivalents) is often beneficial to drive the reaction to completion.[1]
-
Sodium hydride (NaH): A stronger base that can lead to faster and more complete deprotonation.[3] Use a 60% dispersion in mineral oil and wash with anhydrous hexane before use to remove the oil, which can interfere with the reaction.[4] Use a slight excess (1.1-1.2 equivalents).
-
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they facilitate SN2 reactions.[1] Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the ethyl bromoacetate.
-
-
Reaction Temperature: While many N-alkylations proceed at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate, especially with less reactive alkylating agents or weaker bases.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Reactivity of the Alkylating Agent: The reactivity of the haloacetate follows the trend I > Br > Cl. If you are using ethyl chloroacetate and observing low reactivity, consider switching to ethyl bromoacetate.[1]
Question 2: I am observing the formation of multiple products in my N-alkylation reaction. How can I improve the regioselectivity?
Answer: Pyrazole has two nitrogen atoms, and alkylation can potentially occur at either N1 or N2, leading to a mixture of regioisomers. For 4-bromopyrazole, the two nitrogens are equivalent, so regioselectivity is not an issue. However, if you are working with a substituted pyrazole, steric hindrance is a primary factor; alkylation typically favors the less sterically hindered nitrogen.[1]
Question 3: How do I effectively monitor the progress of the N-alkylation reaction?
Answer: TLC is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting 4-bromopyrazole and the product, ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. The reaction is complete when the spot corresponding to 4-bromopyrazole is no longer visible.[3]
Below is a troubleshooting workflow for the N-alkylation step:
Caption: Troubleshooting workflow for N-alkylation of 4-bromopyrazole.
Part B: Hydrazinolysis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Question 4: My hydrazinolysis reaction is sluggish and gives a low yield of the desired acetohydrazide. What can I do?
Answer: Incomplete reaction is a common culprit for low yields in hydrazinolysis. The following factors are crucial for driving the reaction to completion:
-
Excess Hydrazine Hydrate: A significant excess of hydrazine hydrate (typically 5-10 molar equivalents) is essential to ensure the complete conversion of the ester.[5]
-
Reaction Temperature and Time: The reaction is typically performed at reflux in a suitable solvent like ethanol.[6] The reaction time can vary, so it is important to monitor the disappearance of the starting ester by TLC.
-
Solvent: Anhydrous ethanol is a common and effective solvent for this reaction.[6]
Question 5: I am observing impurities in my final product after hydrazinolysis. What are the potential side products and how can I minimize them?
Answer: The most common impurity is the unreacted starting ester. This can be minimized by ensuring a sufficient excess of hydrazine hydrate and adequate reaction time.[5] Other potential side reactions are less common but can occur if the starting materials are not pure. Ensure the ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is of high purity before proceeding to the hydrazinolysis step.
Question 6: What is the best way to purify the final product, this compound?
Answer: The product is typically a solid that can be purified by recrystallization.
-
Recrystallization Solvent: Ethanol is a commonly used and effective solvent for the recrystallization of acetohydrazide derivatives.[6][7] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Cooling in an ice bath can further improve the recovery.
-
Washing: After filtration, wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.[5]
| Parameter | Recommendation | Rationale |
| Hydrazine Hydrate | 5-10 molar equivalents | Drives the reaction to completion. |
| Solvent | Anhydrous Ethanol | Good solvent for both ester and hydrazine. |
| Temperature | Reflux | Increases reaction rate. |
| Purification | Recrystallization from Ethanol | Effective for removing impurities. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
-
To a stirred suspension of finely powdered anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add 4-bromopyrazole (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the progress by TLC (3:7 ethyl acetate/hexanes).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a solid.
Protocol 2: Synthesis of this compound
-
Dissolve ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq) in anhydrous ethanol.
-
Add hydrazine hydrate (10 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC (1:1 ethyl acetate/hexanes).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified product under vacuum to obtain this compound. If further purification is needed, recrystallize from ethanol.
IV. References
-
BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Support.
-
BenchChem. (2025). Optimizing the reaction conditions for hydrazinolysis of phenazine esters. BenchChem Technical Support.
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Route to 2,4-di and 2,3,4-trisubstituted homoadamantanes.
-
Khan, I., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. PLoS ONE, 16(3), e0248220.
-
Chambers, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank, 2022(2), M1382.
-
Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894.
-
Wang, Y., et al. (2020). Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. RSC Advances, 10(42), 25035-25042.
-
Organic Syntheses. (n.d.). Hydrazine Hydrate.
-
PubChemLite. (n.d.). Ethyl 2-(4-bromo-1h-pyrazol-1-yl)acetate (C7H9BrN2O2).
-
MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.
-
Shimizu, R., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry, 12, 1389593.
-
MilliporeSigma. (n.d.). Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.
-
Frolova, E. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7241.
-
Al-Ostath, A. I., et al. (2022). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Current Organic Synthesis, 19(6), 636-653.
-
da Silva, A. C., et al. (2014). Regiospecific synthesis of new fatty N-acyl trihalomethylated pyrazoline derivatives from fatty acid methyl esters (FAMEs). Journal of the Brazilian Chemical Society, 25(10), 1856-1864.
-
PubChem. (n.d.). N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide.
-
Yurttaş, L., et al. (2015). Synthesis and biological evaluation of new piperazine-substituted 1,3-oxazol(idin)e, 1,2,4-triazole, 1,3,4-thiadiazole, 1,3,4-oxadiazole and 1,3-thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 969-977.
-
Huateng Pharma. (n.d.). 2-(4-Bromo-1H-pyrazol-1-yl)ethanol.
-
Kumar, D., et al. (2014). Potassium Carbonate–Mediated Efficient and Convenient Synthesis of 3-Methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones. Synthetic Communications, 44(11), 1594-1602.
-
Um, I. H., et al. (2011). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Organic & Biomolecular Chemistry, 9(19), 6640-6646.
-
Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 400-404.
-
Giddens, J. P., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(10), 7041-7050.
-
Sigma-Aldrich. (n.d.). 4-Bromopyrazole.
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization.
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
EvitaChem. (n.d.). 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester.
-
AL-Joubory, A. K. J., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. Baghdad Science Journal, 18(1), 37.
-
The Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives.
-
Sciforum. (2022). Nickel-Catalyzed, One Pot Synthesis of Pyrazoles.
-
PubChem. (n.d.). 4-Bromopyrazole.
-
El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1231-1233.
-
Van Vranken, D. (2020, May 5). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles [Video]. YouTube.
-
MySkinRecipes. (n.d.). 2-(4-bromo-1H-pyrazol-1-yl)ethanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. chemistry-solutions.com [chemistry-solutions.com]
Troubleshooting solubility issues of pyrazole acetohydrazides in ethanol
Welcome to the technical support guide for troubleshooting solubility issues of pyrazole acetohydrazides in ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate common and complex challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My pyrazole acetohydrazide is not dissolving in ethanol at room temperature. Is this expected?
A: It is not uncommon for substituted pyrazole acetohydrazides to exhibit limited solubility in ethanol at room temperature. Solubility is a complex interplay between the solute's crystal lattice energy (how strongly the molecules hold onto each other) and the solvation energy released when they interact with the solvent.[1]
Several structural factors of your specific pyrazole acetohydrazide can contribute to this:
-
Intermolecular Hydrogen Bonding: The acetohydrazide moiety (-CONHNH2) and the pyrazole ring's nitrogen atoms are capable of forming strong hydrogen bonds. If these interactions are more favorable between solute molecules than with ethanol, the compound will resist dissolution.[1][2]
-
π-π Stacking: The aromatic pyrazole ring can stack with adjacent molecules, a strong non-covalent interaction that increases the energy required to break the crystal lattice.[1]
-
Substituent Effects: The nature of the substituents on the pyrazole and any other phenyl rings plays a critical role. Large, nonpolar groups can decrease solubility in a polar solvent like ethanol. Conversely, polar functional groups may enhance it.[1][2][3]
The general principle of "like dissolves like" governs this behavior; while ethanol is a polar protic solvent capable of hydrogen bonding, the overall polarity and structure of your specific derivative dictate its solubility.[3]
Q2: I've heated the ethanol, but my compound still won't dissolve completely. What is the next step?
A: Increasing the temperature is the standard first step, as it provides the thermal energy needed to overcome the intermolecular forces within the crystal lattice.[1] If heating alone is insufficient, you are likely dealing with a highly stable crystal structure or a significant polarity mismatch.
Your next steps should focus on modifying the solvent system or the concentration:
-
Introduce a Co-solvent: This is a highly effective strategy.[1] A co-solvent is a secondary solvent that is miscible with ethanol but has a different polarity, effectively fine-tuning the solvent environment to better match the solute. For pyrazole derivatives, common co-solvents include DMF, DMSO, or acetone.[4][5]
-
Check Concentration: You may be attempting to create a supersaturated solution. Try reducing the amount of solute relative to the solvent volume. Lowering the reactant concentrations can prevent a product from reaching its saturation point and precipitating.[4]
-
Use Sonication: An ultrasonic bath can provide mechanical energy to help break apart solute aggregates and facilitate the dissolution process, especially for stubborn particles.
Q3: My compound dissolved in hot ethanol, but it crashed out of solution immediately upon cooling. How can I achieve controlled crystallization?
A: Rapid precipitation, or "crashing out," indicates that the solution is highly supersaturated and that nucleation is happening too quickly. This often traps impurities and leads to poor crystal quality. An ideal crystallization should involve crystals forming over a period of 20 minutes or more.[6]
To slow down the crystallization process:
-
Increase the Solvent Volume: Add a small amount of additional hot ethanol (e.g., 10-20% more) to the dissolved solution. This will keep the compound soluble for longer as the solution cools, allowing for slower, more orderly crystal growth.[6]
-
Insulate the Flask: Slow the rate of cooling by wrapping the flask in glass wool or placing it within a larger beaker containing hot water (a makeshift water bath).
-
Utilize a Binary Solvent System: This is a classic recrystallization technique. Dissolve your compound in a minimal amount of a "good" solvent (like hot ethanol or DMF) and then slowly add a "poor," miscible solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid.[4][7] Slow cooling from this point of turbidity will often yield high-quality crystals.
Q4: Can the pH of the solution affect the solubility of my pyrazole acetohydrazide in ethanol?
A: Yes, pH can have a significant impact, particularly if your molecule contains acidic or basic functional groups. The pyrazole ring itself has a basic nitrogen atom that can be protonated.[8]
-
Acidic Conditions: Adding a small amount of an acid (e.g., a drop of acetic acid or HCl in ethanol) can protonate the basic nitrogen on the pyrazole ring, forming a salt. This salt is often significantly more soluble in polar solvents like ethanol than the neutral parent compound.[5][8]
-
Basic Conditions: If your molecule has an acidic proton (less common for this scaffold but possible depending on substituents), adding a base could form an anion with increased solubility.
Always consider the stability of your compound when adjusting pH, as acidic or basic conditions can potentially catalyze degradation or side reactions.
Troubleshooting Workflows & Protocols
The following diagram outlines a systematic approach to addressing solubility issues.
Caption: A logical workflow for troubleshooting solubility issues.
The diagram below illustrates the fundamental molecular interactions governing solubility. Successful dissolution occurs when solute-solvent interactions overcome solute-solute interactions.
Caption: Key intermolecular forces in the dissolution process.
Protocol 1: Hot Filtration for Sparingly Soluble Compounds
This method is used when you suspect insoluble impurities are present along with your sparingly soluble product.
Objective: To dissolve the desired compound in a minimum of hot solvent while leaving solid impurities behind.
Methodology:
-
Place the crude pyrazole acetohydrazide in an Erlenmeyer flask.
-
Add a small amount of ethanol and bring the mixture to a gentle boil on a hot plate.
-
Add more ethanol in small portions until the desired compound has just dissolved, but any suspected impurities remain solid.
-
Pre-heat a second flask and a funnel (a stemless funnel is ideal). Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the pre-heated filtration setup into the second flask. This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper.[4]
-
Allow the filtrate to cool slowly to induce crystallization of the purified product.
Protocol 2: Recrystallization Using a Binary Solvent System
This is a powerful technique for purifying compounds that are either too soluble or not soluble enough in a single solvent.[4]
Objective: To create a solvent mixture where the compound is soluble when hot but sparingly soluble when cold.
Methodology:
-
Select a "good" solvent in which your compound is highly soluble (e.g., ethanol, acetone, or DMF).
-
Select a "poor" solvent in which your compound is sparingly soluble but is fully miscible with the "good" solvent (e.g., water, hexane).
-
Place the crude compound in a flask and add the minimal amount of the "good" solvent required to dissolve it at an elevated temperature.[4]
-
While the solution is still hot, add the "poor" solvent dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
If too much "poor" solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature, followed by an ice bath if necessary, to maximize crystal formation.
-
Collect the purified crystals by filtration.
Data Summary: Factors & Strategies
| Influencing Factor | Effect on Solubility in Ethanol | Troubleshooting Strategy |
| Temperature | Generally increases solubility as thermal energy helps overcome the solute's crystal lattice energy.[1] | Heat the solvent-solute mixture. If crystallization is too rapid, use more solvent and cool slowly.[6] |
| Molecular Structure | Substituents define the overall polarity and hydrogen bonding capacity. Non-polar groups decrease solubility.[1] | If solubility is poor, consider derivatization to add polar groups or use a more suitable solvent system. |
| pH | Protonation of the basic pyrazole nitrogen in acidic media can form a more soluble salt.[5][8] | Add a few drops of an acid (e.g., acetic acid) to the ethanolic solution to enhance solubility. |
| Co-solvents | A water-miscible co-solvent (e.g., DMF, DMSO) can modify the polarity of the solvent system to better match the solute.[4][5] | Introduce a co-solvent in which the compound is more soluble to create a mixed-solvent system. |
| Particle Size | Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution.[9][10] | Grind the solid material using a mortar and pestle before attempting to dissolve it. |
References
- Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31, 2740-2744.
-
Solubility of Things. (n.d.). Hydrazine dihydrochloride. Retrieved from [Link]
-
Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]
-
PubMed. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Chemicool. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
IJIRT. (n.d.). Solubility Enhancement Methods. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). Retrieved from [Link]
-
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. Retrieved from [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2022). Chemical Properties and Dissolution of Hydrazine Hydrate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. epj-conferences.org [epj-conferences.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Purification of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common purification challenges and obtain a high-purity final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dictated by the synthetic route, which typically involves the hydrazinolysis of an ester precursor, ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, with hydrazine hydrate.
Common Impurities:
-
Unreacted Starting Ester: The ethyl acetate precursor is a common, less polar impurity. Its presence suggests an incomplete reaction.
-
Excess Hydrazine Hydrate: As a water-soluble and highly polar reagent, it's often used in excess to drive the reaction to completion.
-
Diacyl Hydrazide: N,N'-bis(2-(4-bromo-1H-pyrazol-1-yl)acetyl)hydrazine can form if one molecule of hydrazine reacts with two molecules of the ester. This is more likely with prolonged reaction times or incorrect stoichiometry.
-
Residual Solvents: Ethanol or methanol are common reaction solvents and can be trapped in the crude product.[1][2]
-
Starting Materials from Pyrazole Synthesis: If the initial 4-bromopyrazole was not pure, you might carry over impurities from that stage.[3][4]
Q2: What is the first and simplest purification step I should attempt?
A2: For most crude solids, recrystallization is the most effective and straightforward initial purification method.[5] It is highly efficient at removing small amounts of impurities with different solubility profiles than your target compound.
-
Why it works: This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools. Impurities, ideally, either remain in the cold solvent (mother liquor) or are insoluble in the hot solvent and can be filtered out.
-
Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are excellent starting points for recrystallizing acetohydrazide derivatives.[6][7][8]
Q3: How can I quickly assess the purity of my crude product and purified fractions?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment.[9]
-
Procedure: Spot a small amount of your crude material, your starting ester, and the co-spot (crude + ester) on a silica gel TLC plate.
-
Eluent System: A good starting mobile phase is a mixture of a non-polar and a polar solvent, such as 7:3 Ethyl Acetate/Hexane or 9:1 Dichloromethane/Methanol.
-
Interpretation:
-
Your product, being a hydrazide, should be more polar (lower Rf value) than the starting ester.
-
The presence of multiple spots indicates impurities.
-
A single, clean spot after purification suggests high purity.
-
Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems encountered during the purification process.
Guide 1: Crude Product is an Oily Residue and Fails to Solidify
This common issue often indicates the presence of significant amounts of residual solvent or unreacted starting materials that are depressing the melting point.
Protocol: Trituration & Solvent Removal
-
High-Vacuum Drying: Place the oily residue on a high-vacuum line for several hours to remove volatile solvents like ethanol or residual hydrazine. Gentle heating (<40°C) can aid this process.
-
Trituration: If the oil persists, add a small amount of a non-polar solvent in which your product is insoluble but the oily impurities are soluble. Diethyl ether or cold hexanes are excellent choices.
-
Procedure:
-
Add the non-polar solvent to the flask containing your oil.
-
Using a glass rod, vigorously scratch the inside surface of the flask below the solvent level. This provides nucleation sites for crystallization.
-
Stir or sonicate the resulting slurry for 15-30 minutes.
-
-
Isolation: Filter the resulting solid, wash with a small amount of the cold non-polar solvent, and dry under vacuum. The product should now be a solid, ready for further purification like recrystallization.
Guide 2: Persistent Impurity Remains After Recrystallization
If TLC analysis shows a persistent impurity after one or two recrystallization attempts, it is likely that the impurity has a similar solubility profile to your product. In this case, flash column chromatography is the recommended next step.[10]
Step-by-Step Protocol:
-
Determine the Optimal Solvent System via TLC:
-
The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.3.[11] This provides the best separation.
-
Test various ratios of Dichloromethane (DCM) and Methanol (MeOH). Start with 98:2 DCM/MeOH and increase the polarity if the spot remains at the baseline.
-
Expert Tip: Hydrazides can sometimes streak on acidic silica gel. If you observe tailing on the TLC plate, add 0.5-1% triethylamine to the eluent system to neutralize the silica.[11]
-
-
Prepare the Column:
-
Select a column size appropriate for your sample amount (a 10g sample typically requires an 80-120g silica column).
-
Pack the column using the determined solvent system (the "mobile phase").
-
-
Load the Sample:
-
For best results, use "dry loading" or "slurry loading".
-
Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (2-3 times the mass of your crude product).
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column.
-
-
Elute and Collect:
-
Run the mobile phase through the column under positive pressure.
-
Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
-
Isolate the Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of polar molecules.[9] |
| Mobile Phase | Dichloromethane / Methanol | Good polarity range for eluting hydrazides. |
| Initial Gradient | 98:2 (DCM:MeOH) | Start with low polarity to elute non-polar impurities first. |
| Final Gradient | 90:10 (DCM:MeOH) | Increase polarity to elute the target compound. |
| Modifier | 0.5-1% Triethylamine (TEA) | Deactivates acidic sites on silica, preventing streaking of basic compounds.[11] |
Guide 3: Product Purity is Good, but the Yield is Low
Low yield after purification often points to product loss in the mother liquor during recrystallization or overly aggressive separation during chromatography.
Troubleshooting Steps:
-
Re-process the Mother Liquor:
-
After filtering the crystals from recrystallization, collect the filtrate (mother liquor).
-
Reduce the volume of the solvent by about 50% using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce a second crop of crystals. These may be slightly less pure but can significantly boost your overall yield.
-
-
Optimize Recrystallization Solvent:
-
Your product might be too soluble in the chosen solvent, even when cold.
-
If you used pure ethanol, try a mixed solvent system like 9:1 Ethanol/Water. The addition of a poor solvent (water) will decrease the solubility of your organic product in the cold mixture, leading to better recovery.
-
-
Review Chromatography Fractions:
-
Re-examine the TLC plates of your "mixed" or "impure" fractions from column chromatography.
-
It's possible that a significant amount of product was present in fractions that were discarded. If so, combine these slightly impure fractions and run a second, faster column to recover the remaining product.
-
References
-
Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
King Group. (2018). Successful Flash Chromatography. Biotage. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US3023241A - Preparation of acyl hydrazine derivatives.
-
Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). CN108047084A - A kind of preparation method of acethydrazide.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Rasayan J. Chem. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
-
Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
ResearchGate. (2019, November 29). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2022, May 21). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
-
Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved from [Link]
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
-
National Center for Biotechnology Information. (2022, April 26). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]
-
ResearchGate. (2016, March 24). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. chromtech.com [chromtech.com]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Acid Stability of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide
This guide serves as a technical resource for researchers utilizing 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide (Structure: Pyrazole ring with 4-Br, N1-linked to acetohydrazide). It addresses stability concerns in acidic environments, a common condition for cyclization reactions (e.g., oxadiazole synthesis) or Schiff base formation.
Executive Summary
While the 4-bromopyrazole core is robust against acidic degradation, the acetohydrazide tail (
Part 1: The Hydrolysis Hazard (Mechanistic Insight)
Q: Why is my reagent degrading in HCl/H₂SO₄?
A: Hydrazides function as "masked" carboxylic acids. In the presence of strong mineral acids and water, the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. Water attacks this center, leading to the cleavage of the
The Degradation Pathway:
-
Protonation: Acid protonates the carbonyl oxygen.
-
Nucleophilic Attack: Water attacks the carbonyl carbon.
-
Elimination: Hydrazine (
) is expelled as a leaving group (trapped as hydrazinium salt). -
Product: Formation of the thermodynamically stable carboxylic acid derivative.
Visualizing the Degradation Pathway:
Figure 1: Acid-catalyzed hydrolysis mechanism of the acetohydrazide moiety.
Part 2: Troubleshooting & FAQs
Scenario A: Loss of Yield in Cyclization Reactions
User Issue: "I am trying to cyclize the hydrazide to an oxadiazole using POCl₃ or H₂SO₄, but I am isolating a high melting point solid that isn't my product."
Diagnosis: You likely isolated the carboxylic acid hydrolysis product or the unreacted hydrazide salt .
-
Cause: If moisture is present in your acid source (e.g., using 96% H₂SO₄ instead of oleum, or wet POCl₃), hydrolysis outcompetes cyclization.
-
Verification: Check the IR spectrum.
-
Hydrazide (Starting Material): Doublet for
around 3200-3300 cm⁻¹, Carbonyl ~1660 cm⁻¹. -
Carboxylic Acid (Degradant): Broad
stretch (2500-3000 cm⁻¹), Carbonyl shift to ~1700-1720 cm⁻¹.
-
Corrective Protocol:
-
Dry Conditions: Ensure all acidic reagents are anhydrous.
-
Temperature Control: Hydrolysis is temperature-dependent. If mixing reagents exothermically, cool to 0°C before slowly warming.
Scenario B: Solubility vs. Stability
User Issue: "The compound dissolves in 1M HCl but precipitates after 2 hours."
Diagnosis: This is a classic kinetic solubility vs. thermodynamic stability issue.
-
Initial Dissolution: The pyrazole nitrogen and the hydrazide terminal amine protonate, forming a soluble dicationic species.
-
Degradation: Over time, hydrolysis occurs.
-
Precipitation: The resulting 2-(4-bromo-1H-pyrazol-1-yl)acetic acid is less soluble in acidic water than the hydrazide salt and precipitates out.
Quantitative Data: Stability Window Estimated based on general acetohydrazide kinetics [1][3].
| Acid Concentration | Temperature | t₁/₂ (Half-life) | Recommendation |
| 0.1 M HCl | 25°C | > 24 Hours | Safe for short-term handling. |
| 1.0 M HCl | 25°C | ~ 4-6 Hours | Process immediately. Do not store. |
| 1.0 M HCl | 60°C | < 30 Minutes | Critical Risk. High hydrolysis rate. |
| Glacial Acetic Acid | 25°C | Stable | Recommended solvent for Schiff base formation. |
Part 3: Analytical Validation Protocol
To confirm the integrity of your reagent before use in critical steps, use this self-validating HPLC protocol.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
Expected Chromatogram:
| Species | Relative Retention Time (RRT) | Mass Spec (ESI+) |
| Hydrazine Salt | Void Volume (0.5 - 1.0 min) | Not detectable / 33 m/z |
| Carboxylic Acid (Degradant) | ~0.8 (Elutes earlier) | [M+H]⁺ = 205/207 (Br isotope pattern) |
| Target Hydrazide | 1.0 (Reference) | [M+H]⁺ = 219/221 (Br isotope pattern) |
Decision Tree for Troubleshooting:
Figure 2: Diagnostic workflow for identifying stability issues.
Part 4: Expert Recommendations for Synthesis
1. Schiff Base Formation (Hydrazones):
-
Avoid: Strong mineral acids (HCl, H₂SO₄) as catalysts.
-
Use: Catalytic amounts of Glacial Acetic Acid or Ethanol with a drop of H₂SO₄. The reaction rate of hydrazone formation usually exceeds the rate of hydrolysis in these milder conditions [2].
2. Cyclization to 1,3,4-Oxadiazoles:
-
If using POCl₃ : Ensure the system is closed and anhydrous. The mechanism relies on the in situ formation of an imidoyl chloride which cyclizes faster than water can attack.
-
If using H₂SO₄ : Keep the reaction time short. Monitor by TLC every 15 minutes. Stop immediately upon disappearance of the starting material.
3. Storage:
-
Store the solid hydrazide under inert gas (Argon/Nitrogen) at 4°C.
-
Avoid storing prepared stock solutions in acidic buffers.
References
-
Hydrolysis Mechanisms of Acylhydrazines
-
Title: Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid.[1]
- Source: ResearchG
- Context: Establishes the A-2 hydrolysis mechanism (acid-catalyzed bimolecular) for hydrazides, confirming the formation of carboxylic acids and hydrazine salts.
-
-
Synthesis & Stability of Pyrazole Derivatives
- Title: Synthesis, Corrosion Inhibition Efficiency in Acidic Media...
- Source: Science and Technology Indonesia.
- Context: Demonstrates the stability of hydrazone derivatives in 1M HCl for short durations (corrosion testing), but highlights the risk of hydrolysis over extended periods.
-
General Reactivity of Hydrazides
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Controlling side reactions during pyrazole acetohydrazide condensation
Welcome to the technical support guide for controlling side reactions during pyrazole acetohydrazide condensation. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important reaction to synthesize pyrazole-hydrazone derivatives. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, diagnose, and resolve common experimental challenges.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the condensation reaction. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or ineffective catalysis. 2. Sub-optimal pH: The reaction is highly pH-sensitive. The rate-limiting step, dehydration of the tetrahedral intermediate, is acid-catalyzed, but excessive acid protonates the hydrazine, rendering it non-nucleophilic.[1][2] 3. Starting Material Degradation: Acetohydrazide can be unstable, especially with prolonged heating.[3][4] | 1. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials. Extend reaction time or moderately increase temperature if starting materials persist. 2. Optimize pH: Adjust the reaction mixture to a slightly acidic pH, typically between 4 and 6. A few drops of glacial acetic acid are often sufficient to catalyze the reaction without deactivating the nucleophile.[5][6] 3. Control Temperature & Time: Avoid excessive heating. If the reaction requires elevated temperatures, minimize the total reaction time once TLC indicates completion. |
| Multiple Spots on TLC; Difficult Purification | 1. Azine Formation: The desired hydrazone product reacts with a second molecule of the formyl-pyrazole, forming a symmetrical R₂C=N-N=CR₂ byproduct. This is common if the aldehyde is in excess or with prolonged heating. 2. Formation of Regioisomers: If using an unsymmetrical pyrazole precursor (e.g., in a Knorr synthesis), reaction with the hydrazine can occur at two different sites, leading to isomeric products that are often difficult to separate.[7][8] 3. Hydrolysis of Product: The hydrazone C=N bond is reversible and can hydrolyze back to the starting materials, especially during aqueous workup under strongly acidic or basic conditions. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of acetohydrazide. Alternatively, add the formyl-pyrazole slowly to the solution of acetohydrazide to maintain a low concentration of the aldehyde, disfavoring the second condensation step. 2. Use Regioselective Precursors: When designing the synthesis, start with precursors that eliminate ambiguity. If regioisomers are unavoidable, plan for advanced purification techniques like preparative HPLC or careful column chromatography.[9] 3. Neutralize During Workup: During the extraction/workup phase, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any residual acid catalyst and prevent hydrolysis. |
| Yellowing or Darkening of Reaction Mixture | 1. Hydrazine-Related Impurities: Side reactions or decomposition of the hydrazine starting material can generate colored impurities.[7] 2. Oxidation: The N-H bond in the hydrazone product can be susceptible to air oxidation, leading to degradation and color formation. | 1. Use High-Purity Reagents: Ensure the acetohydrazide and pyrazole starting materials are of high purity. 2. Use an Inert Atmosphere: For sensitive substrates or prolonged reactions, conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Store the final purified product under inert gas and protected from light. |
| Product Fails to Crystallize or Oils Out | 1. Presence of Impurities: Even small amounts of side products (azine, unreacted starting materials) can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent. | 1. Re-purify: Perform careful column chromatography to isolate the desired product with high purity.[9] 2. Trituration: Attempt to induce crystallization by adding a non-solvent in which the product is insoluble but the impurities are soluble. Stir or sonicate the mixture. 3. Salt Formation for Purification: If the product is basic, it can be purified by forming a crystalline acid addition salt, filtering it, and then neutralizing to recover the pure product.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the pyrazole acetohydrazide condensation?
The reaction proceeds via a two-step mechanism typical for hydrazone formation.[1][6]
-
Nucleophilic Attack: The terminal nitrogen of acetohydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the formyl-pyrazole. This forms a tetrahedral intermediate (carbinolhydrazine).
-
Dehydration: This intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. At neutral pH, this dehydration step is typically rate-limiting and is catalyzed by acid.[1]
Caption: General mechanism of pyrazole acetohydrazide condensation.
Q2: Why is a slightly acidic pH (4-6) optimal for this reaction?
This pH range represents a delicate balance. A sufficient concentration of acid is needed to protonate the hydroxyl group of the tetrahedral intermediate, turning it into a good leaving group (-OH₂⁺) and accelerating the rate-limiting dehydration step.[1] However, if the pH is too low (strongly acidic), the acetohydrazide nucleophile becomes protonated (-NHNH₃⁺), rendering it inactive and halting the initial nucleophilic attack.[2]
Q3: How do I choose the best solvent for the reaction?
The ideal solvent should:
-
Dissolve both the pyrazole aldehyde and acetohydrazide.
-
Be inert to the reactants and conditions.
-
Have a suitable boiling point for the desired reaction temperature.
Commonly used solvents include ethanol, methanol, or isopropanol.[5][12] These protic solvents can facilitate proton transfer. For less soluble reactants, DMF or DMSO can be used, but require more careful temperature control.
Q4: Can I run this reaction without a catalyst?
While the reaction can proceed without an external catalyst, it is often significantly slower. The presence of a catalytic amount of acid (like glacial acetic acid) ensures the efficient dehydration of the carbinolhydrazine intermediate, leading to higher yields in shorter reaction times.[5]
Q5: What are the primary safety concerns when working with acetohydrazide and its derivatives?
Hydrazine derivatives, including acetohydrazide, are toxic and should be handled with care.[3]
-
Toxicity: They can be harmful if ingested, inhaled, or absorbed through the skin.[4]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Thermal Decomposition: Upon heating to decomposition, acetohydrazide can emit toxic fumes of nitrogen oxides (NOx).[3][4]
Visual Troubleshooting Guide
This flowchart provides a logical pathway for diagnosing issues during your experiment.
Caption: A decision tree for troubleshooting pyrazole acetohydrazide condensation.
Standard Operating Protocol: Synthesis of (E)-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)acetohydrazide
This protocol provides a representative method for the condensation reaction.
1. Reagents and Materials:
-
1,3-diphenyl-1H-pyrazole-4-carbaldehyde
-
Acetohydrazide[13]
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
TLC plates (silica gel), developing chamber
-
Rotary evaporator
2. Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (e.g., 1.0 g, 1.0 eq) in absolute ethanol (30 mL).
-
To this solution, add acetohydrazide (1.1 eq). Stir for 5 minutes at room temperature to ensure mixing.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[5]
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) until the pyrazole aldehyde spot has been consumed.[5]
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
If no precipitate forms, reduce the solvent volume by approximately two-thirds using a rotary evaporator. The product should precipitate or crystallize upon cooling.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the crude pyrazole acetohydrazone.
3. Purification and Characterization:
-
The crude product can be further purified by recrystallization from ethanol to yield the desired compound as a crystalline solid.[5]
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show a characteristic singlet for the hydrazone C-H proton and signals corresponding to the pyrazole and phenyl rings, as well as the acetyl methyl group.[14]
References
- Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide. Benchchem.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.
- Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook.
- Identifying and removing byproducts in pyrazole synthesis. Benchchem.
- Preventing common side reactions during the synthesis and handling of hydrazones. Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
- New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. PMC.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. ResearchGate.
- Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC.
- Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. American Chemical Society.
- Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Beilstein-Institut.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Pyrazole chemistry has developed rapidly since the publication of the last review of. Thieme.
- Process for the purification of pyrazoles. Google Patents.
- Acethydrazide 1068-57-1 wiki. Guidechem.
- Acethydrazide | 1068-57-1. ChemicalBook.
- Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Method for purifying pyrazoles. Google Patents.
- How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange.
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC.
- The reactivity of Acethydrazide. ChemicalBook.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Pyrazole synthesis. Organic Chemistry Portal.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC.
- Acethydrazide | 1068-57-1. ChemicalBook.
- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. PMC.
- 5 - Organic Syntheses Procedure. Organic Syntheses.
- ChemScene: Building blocks | Bioactive small molecules. ChemScene.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. Slideshare.
- Acetohydrazide. PMC.
Sources
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Acethydrazide | 1068-57-1 [chemicalbook.com]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Acethydrazide | 1068-57-1 [amp.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
High-Fidelity FTIR Profiling of Pyrazole-Hydrazides: A Technical Guide
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and QC Analysts
Focus: Spectral characterization of the hydrazide motif (-CONHNH
Executive Summary: The Analytical Target
In drug discovery, particularly for antitubercular and anti-inflammatory agents, the pyrazole-hydrazide scaffold is a privileged structure. However, confirming its synthesis and purity is chemically subtle. The hydrazide group is structurally adjacent to amides and esters, making spectral misinterpretation a common pitfall.
This guide objectively compares the FTIR spectral signature of pyrazole-hydrazides against their synthetic precursors (esters) and structural analogs (amides/carboxylic acids). It provides a self-validating protocol to distinguish these moieties with high confidence.
Theoretical Framework: The Spectral Fingerprint
The pyrazole-hydrazide moiety presents a complex vibrational landscape due to the conjugation between the pyrazole ring, the carbonyl, and the hydrazine group.
Core Vibrational Modes
Unlike simple aliphatic hydrazides, the pyrazole ring acts as an electron sink, often shifting carbonyl frequencies to lower wavenumbers due to resonance.
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Amine (-NH | 3300 – 3450 | Medium/Sharp | Often appears as a doublet (asymmetric/symmetric). | |
| Amide (-NH-) | 3100 – 3250 | Medium/Broad | Broadened by hydrogen bonding in solid state. | |
| Carbonyl (C=O) | 1640 – 1690 | Strong | The "Anchor Peak." Shifts significantly from precursor esters. | |
| Pyrazole (C=N) | 1580 – 1600 | Medium | Characteristic of the aromatic heterocycle. | |
| Amide II | 1520 – 1560 | Medium | Mixed mode (N-H bend + C-N stretch). | |
| N-N Bond | 1000 – 1100 | Weak | Difficult to assign in IR; Raman active. |
Structural Visualization
The following diagram maps the connectivity to the vibrational logic.
Figure 1: Vibrational connectivity map of the pyrazole-hydrazide scaffold, highlighting the influence of conjugation on spectral shifts.
Comparative Analysis: Hydrazide vs. Alternatives
The critical challenge in synthesis is determining if the reaction (typically hydrazinolysis of an ester) is complete.
Hydrazide vs. Ester (The Reaction Monitor)
This is the primary comparison for synthesis monitoring.
-
Ester (Precursor): Shows a sharp, high-frequency C=O stretch at 1730–1750 cm⁻¹ .
-
Hydrazide (Product): The C=O band shifts to 1640–1690 cm⁻¹ .
-
Differentiation: The disappearance of the >1700 cm⁻¹ band and the appearance of the N-H doublet at >3300 cm⁻¹ is the definitive confirmation of conversion.
Hydrazide vs. Carboxylic Acid (The Hydrolysis Byproduct)
If moisture is present, esters may hydrolyze to acids instead of forming hydrazides.
-
Carboxylic Acid: Displays a massive, broad O-H stretch spanning 2500–3300 cm⁻¹ (often centered ~3000 cm⁻¹).[1]
-
Hydrazide: Displays distinct N-H bands.[2] It lacks the "very broad" O-H feature, though H-bonding can cause some broadening.
Hydrazide vs. Primary Amide (The Structural Analog)
Structurally similar, but distinguishable by the N-H region.
-
Primary Amide (-CONH
): Two N-H bands (sym/asym). C=O is often slightly higher than hydrazides. -
Hydrazide (-CONHNH
): Contains three N-H bonds (one secondary, two primary). High-resolution FTIR often resolves a complex pattern in the 3100–3450 cm⁻¹ region that amides lack.
Summary Comparison Table
| Feature | Pyrazole-Hydrazide | Pyrazole-Ester | Pyrazole-Acid | Pyrazole-Amide |
| C=O[3][4] Position | 1640–1690 cm⁻¹ | 1730–1750 cm⁻¹ | 1680–1710 cm⁻¹ | 1650–1690 cm⁻¹ |
| High Freq Region | Doublet/Triplet (3100–3450) | C-H only (<3000) | Very Broad O-H (2500–3300) | Doublet (3150–3400) |
| Fingerprint | N-N stretch (weak, ~1050) | C-O-C stretch (1100–1300) | C-O stretch (~1250) | - |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (E-E-A-T), follow this protocol designed to minimize artifacts like moisture interference or polymorphic shifts.
Sample Preparation (Solid State)
Method: KBr Pellet (Preferred for resolution) or Diamond ATR.
-
Desiccation: Dry the synthesized pyrazole-hydrazide in a vacuum oven at 50°C for 4 hours. Reason: Hydrazides are hygroscopic; adsorbed water creates broad bands at 3400 cm⁻¹ that mimic N-H stretches.
-
Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Reason: Large particles cause the Christiansen effect, distorting baseline and peak shapes.
-
Pressing: Apply 8–10 tons of pressure for 2 minutes to form a transparent pellet.
Data Acquisition
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹.
-
Scans: Minimum 32 scans (64 preferred for signal-to-noise ratio).
-
Background: Collect a fresh background (air or pure KBr) immediately before the sample.
The "Check-Logic" Workflow
Use the following logic flow to validate your spectral data.
Figure 2: Decision logic for interpreting FTIR spectra during pyrazole-hydrazide synthesis.
Advanced Insights & Troubleshooting
Hydrogen Bonding Effects
In solid-state (KBr), hydrazides form extensive intermolecular hydrogen bond networks. This often broadens the Amide I (C=O) band and shifts it to lower frequencies (~1650 cm⁻¹).
-
Validation Tip: If the C=O band is too broad, dissolve the sample in a non-polar solvent (like CHCl
, if soluble) and run a solution cell IR. The H-bonds will break, sharpening the peaks and shifting C=O to ~1680+ cm⁻¹.
The "False" Water Peak
A common error is mistaking the N-H stretch (~3400 cm⁻¹) for moisture.
-
Differentiation: Water typically shows a broad, featureless hump. The hydrazide -NH
group shows distinct, sharper peaks (symmetric and asymmetric stretching) superimposed on any H-bonding broadening.
Complementary Techniques
While FTIR is excellent for functional group ID, it is weak at confirming the exact integration of protons.
-
Recommendation: Always cross-reference FTIR success with
H-NMR . The hydrazide protons appear as broad singlets: one at 4.0–6.0 ppm (-NH ) and one downfield at 9.0–10.0 ppm (-NH-).
References
-
Synthesis and Spectral Analysis of Pyrazole Derivatives Source: Connect Journals / Journal of Emerging Technologies and Innovative Research Key Finding: Establishes C=N at 1591 cm⁻¹ and -NH2 at 3414 cm⁻¹ as diagnostic peaks for pyrazole derivatives.[5] 5[3]
-
Vibrational Spectroscopy of Benzohydrazide and Derivatives Source: ResearchGate (Spectrochimica Acta) Key Finding: Assigns the Amide I (C=O) of hydrazides to ~1640–1690 cm⁻¹ and discusses the N-N stretch correlation. 6[3][5]
-
Direct Synthesis of Pyrazoles from Esters Source: ResearchGate (ChemComm) Key Finding: Provides comparative IR data for ester precursors (1738 cm⁻¹) versus pyrazole products, validating the reaction monitoring protocol. 3[3][5][7]
-
IR Absorption Table for Functional Groups Source: UCLA Chemistry Key Finding: Standard reference for Amide I/II and N-H stretching frequencies used to benchmark the hydrazide shifts. 1[3]
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Elemental Analysis for the Purity Validation of Pyrazole Hydrazide Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of an Active Pharmaceutical Ingredient (API) is a non-negotiable cornerstone of the development lifecycle. Pyrazole hydrazides, a significant class of nitrogen-containing heterocyclic compounds, are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] The integrity of all subsequent preclinical and clinical data hinges on the accurate characterization and purity confirmation of these molecules.
This guide provides an in-depth, experience-driven comparison of elemental analysis (EA) against other common analytical techniques for purity determination. It moves beyond a simple listing of methods to explain the causality behind experimental choices, establishing a framework for a self-validating, robust purity assessment strategy grounded in regulatory expectations.
The Foundational Role of Elemental Analysis
Elemental analysis, particularly CHNS analysis, is a combustion-based technique that quantifies the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[5][6][7] The process involves the complete combustion of a precisely weighed organic compound in an oxygen-rich environment. This converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified by detectors, such as a thermal conductivity detector.[6]
Why is this fundamental? For a newly synthesized pyrazole hydrazide, the molecular formula is a theoretical construct. Elemental analysis provides a direct, quantitative measure of its elemental composition.[7] A close correlation between the experimentally determined percentages of C, H, and N and the calculated theoretical values provides strong evidence for the compound's stoichiometric purity and confirms the proposed empirical formula. Regulatory and leading journal standards often require the found values for carbon, hydrogen, and nitrogen to be within ±0.4% of the calculated values to confirm 95% sample purity.[8]
A Comparative Landscape of Purity Determination Methods
While elemental analysis is a powerful tool, it provides a "bulk" assessment of purity. It confirms that the elemental ratios are correct, but it cannot identify or quantify individual impurities. Therefore, a comprehensive purity assessment relies on a suite of orthogonal methods—techniques that measure the same attribute using different physical principles. This multi-faceted approach provides a high degree of confidence in the final purity assignment.
Table 1: Comparison of Key Purity Analysis Techniques
| Technique | Principle | Information Provided | Pros | Cons |
| Elemental Analysis (EA) | High-temperature combustion and detection of resulting gases (CO₂, H₂O, N₂).[5][6] | Stoichiometric purity (elemental composition). | Fast, inexpensive, highly precise for bulk sample purity, direct confirmation of molecular formula.[5] | Does not identify or quantify individual impurities; requires a relatively pure sample for meaningful results. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Impurity profile, quantification of individual impurities and the main component (area %). | Highly sensitive and specific for separating complex mixtures, gold standard for impurity profiling.[9] | Requires reference standards for impurity identification, method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, detection of structural isomers and residual solvents.[8] | Provides detailed structural information, non-destructive, quantitative (qNMR). | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation, structural information of impurities when coupled with chromatography (e.g., LC-MS).[9] | Extremely sensitive, provides molecular weight of parent compound and impurities.[10] | Typically not quantitative without extensive calibration, can suffer from matrix effects. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow into a sample and a reference as a function of temperature. | Absolute purity of highly crystalline substances (based on melting point depression).[11] | Provides absolute purity without a reference standard, fast screening method.[11] | Only applicable to crystalline, thermally stable compounds; less effective for amorphous materials or compounds that decompose on melting. |
Validating an Elemental Analysis Method: A Self-Validating Protocol
Method validation provides documented evidence that an analytical procedure is fit for its intended purpose.[12] The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2) form the global standard for this process.[13][14][15] An elemental analysis method validation must demonstrate its accuracy, precision, and reliability for assessing the purity of a pyrazole hydrazide.
Experimental Protocol: Validation of EA for Purity Assay
1. Objective: To validate the CHN analysis method for determining the purity of Pyrazole Hydrazide "X" by demonstrating accuracy, precision (repeatability and intermediate precision), and linearity.
2. Materials & Equipment:
-
CHN Elemental Analyzer
-
Microbalance (readable to 0.001 mg)
-
Certified Reference Material (CRM): e.g., Acetanilide (known C, H, N content)
-
High-Purity Test Sample: Pyrazole Hydrazide "X" (previously purified, >99% by HPLC)
-
Tin or silver capsules for sample encapsulation
3. Validation Parameters & Acceptance Criteria:
-
Accuracy:
-
Rationale: To demonstrate the closeness of the experimental value to the true, theoretical value. This is the most critical parameter for a purity assay.
-
Procedure: Analyze the CRM (n=6). Analyze the high-purity Pyrazole Hydrazide "X" (n=6).
-
Acceptance Criteria: The mean experimental value for each element (C, H, N) must be within ±0.3% of the certified value for the CRM and within ±0.4% of the theoretical value for the test sample.[8]
-
-
Precision (Repeatability):
-
Rationale: To demonstrate the consistency of results for the same sample under the same operating conditions over a short interval.
-
Procedure: Use the data from the six replicate analyses of Pyrazole Hydrazide "X" performed for the accuracy test.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for each element's percentage must be ≤ 0.5% .
-
-
Precision (Intermediate Precision):
-
Rationale: To demonstrate the method's ruggedness against typical lab variations.
-
Procedure: A second analyst, on a different day, prepares and analyzes six new replicates of Pyrazole Hydrazide "X".
-
Acceptance Criteria: The RSD for the 12 replicates (6 from Day 1, 6 from Day 2) must be ≤ 0.8% .
-
-
Linearity & Range:
-
Rationale: To ensure the instrument's response is proportional to the analyte amount across the expected working range. This confirms that variations in sample weight do not introduce a bias.
-
Procedure: Analyze the CRM at five different weights spanning 50-150% of the target sample weight (e.g., 1 mg to 3 mg). Plot the absolute mass of the element (in mg) versus the instrument response.
-
Acceptance Criteria: The coefficient of determination (R²) for the linearity plot must be ≥ 0.999 .
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation protocol, ensuring all critical parameters are assessed according to established guidelines.
Caption: Workflow for the validation of an elemental analysis method.
Integrating Data for a Final Purity Decision
The true power of a purity assessment program comes from the logical integration of data from orthogonal techniques. Elemental analysis provides the foundational stoichiometric confirmation, while chromatography and spectroscopy provide the fine details.
Consider a hypothetical batch of a new pyrazole hydrazide derivative with the formula C₁₀H₁₀N₄O.
-
Theoretical Composition: C=55.04%, H=4.62%, N=25.67%
Table 2: Hypothetical Purity Data for Batch "PH-123"
| Analytical Technique | Result | Interpretation |
| Elemental Analysis | C=54.95%, H=4.59%, N=25.58% | All values are within the ±0.4% acceptance criterion, confirming the correct elemental composition and high stoichiometric purity. |
| HPLC (UV, 254 nm) | Main Peak Area: 99.85% Impurity A: 0.08% Impurity B: 0.05% Unk Impurity: 0.02% | The sample is chromatographically pure. The sum of impurities is low and within typical pharmaceutical limits (<0.1% for reporting). |
| ¹H NMR Spectroscopy | Spectrum consistent with proposed structure. No signals for common solvents (e.g., acetone, ethyl acetate). Integration of protons matches theoretical ratios. | The correct molecular structure is confirmed. No significant organic solvent impurities are present. |
| LC-MS | [M+H]⁺ = 219.0928 | The measured mass is consistent with the theoretical exact mass of the protonated molecule (219.0933), confirming the molecular formula. |
Caption: Logical integration of orthogonal data for purity confirmation.
Conclusion
For pyrazole hydrazide derivatives and other novel chemical entities, elemental analysis is not an outdated technique but a fundamental pillar of purity assessment. It provides a rapid, cost-effective, and direct measure of stoichiometric purity that is difficult to obtain with other methods. When validated according to ICH guidelines and used as part of a comprehensive, orthogonal testing strategy that includes chromatographic and spectroscopic techniques, elemental analysis provides an indispensable layer of evidence. This integrated approach ensures the highest degree of confidence in the purity of the material, safeguarding the integrity of drug development research and ultimately contributing to patient safety.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from Exeter Analytical. [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]
-
Elemental analysis: operation & applications. (n.d.). Elementar. [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (2017). International Journal of Research and Analytical Reviews (IJRAR). [Link]
-
The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]
-
Analytical Methods for the Detection of Counterfeit Pharmaceuticals. (2025). International Journal of Innovative Science and Research Technology. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. (n.d.). ResearchGate. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
-
Nitrogen-Containing Heterocyclic Compounds. (n.d.). ResearchGate. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
-
Heterocyclic Compounds. (n.d.). Michigan State University Chemistry. [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023). ACS Omega. [Link]
-
New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. (n.d.). National Center for Biotechnology Information. [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. [Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.). Research Square. [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. azom.com [azom.com]
- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 7. Elemental analysis: operation & applications - Elementar [elementar.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotech-spain.com [biotech-spain.com]
- 10. ijisrt.com [ijisrt.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Schiff Base Validation: A Comparative Guide to TLC and Melting Point Analysis
Introduction: The Equilibrium Challenge
Schiff base formation (condensation of a primary amine and a carbonyl) is a reversible equilibrium reaction yielding an imine and water. Unlike irreversible syntheses, the constant threat of hydrolysis means the presence of a solid product does not guarantee chemical purity.
For researchers without immediate access to high-field NMR, validating that the reaction has moved forward—and that the isolated solid is the target imine rather than recovered starting material—requires a rigorous application of classical physicochemical methods.
This guide compares two foundational techniques: Thin Layer Chromatography (TLC) and Melting Point (MP) Analysis . It moves beyond basic instruction to explain how to use these methods as a self-validating system for Schiff bases.
Part 1: The Comparative Framework
Before executing protocols, it is vital to understand what physical property shifts we are detecting.
| Feature | Starting Material (Amine/Aldehyde) | Product (Schiff Base) | The Validation Logic |
| Polarity (TLC) | Amine: High polarity (H-bonding).Aldehyde: Moderate polarity. | Imine: Generally lower polarity (loss of N-H/C=O dipoles). | Product should migrate higher ( |
| Lattice Energy (MP) | Distinct, sharp MP for pure reactants. | Distinct, sharp MP (often higher due to planarity/stacking). | Mixed MP Test: Mixing product with reactant must lower the MP (depression).[1] |
| Chemical Stability | Stable on Silica Gel. | Unstable on Acidic Silica. | Standard TLC plates must be neutralized to prevent on-plate hydrolysis. |
Part 2: Thin Layer Chromatography (TLC) Profiling
TLC is the primary tool for reaction monitoring, but for Schiff bases, it yields false negatives if the stationary phase destroys the product.
The Critical Modification: Neutralizing Silica
Silica gel is slightly acidic (
-
Symptom: You see a "smear" or spots corresponding exactly to your starting materials, even if the reaction worked.
-
Solution: Pre-treat the TLC plate or mobile phase with 1–2% Triethylamine (
) to neutralize acidic sites.
Visualization Strategy
-
UV (254 nm): Schiff bases possess a
bond conjugated with the aromatic system, making them UV-active. -
Ninhydrin Stain: Reacts with primary amines (starting material). A pure Schiff base should be Ninhydrin negative (no purple/red spot).
-
2,4-DNP Stain: Reacts with aldehydes.[2] A pure Schiff base is usually DNP negative or weakly positive (if hydrolysis occurs).
Graphviz Workflow: TLC Decision Logic
Figure 1: Decision tree for interpreting TLC results, emphasizing the use of co-spots and specific stains to confirm consumption of amine starting material.
Part 3: Melting Point (MP) Analysis[3]
Once a solid is isolated, Melting Point analysis serves as the identity validator .
The "Mixed Melting Point" Technique
This is the gold standard when NMR is unavailable. It relies on the colligative property of freezing point depression. Impurities (even 1%) disrupt the crystal lattice, lowering the melting point and broadening the range.
-
Scenario A: You have isolated a solid that melts at 150°C. Your starting amine melts at 150°C. Did the reaction work?
-
Experiment: Mix the product 1:1 with the starting amine.
Part 4: Performance Comparison
How do these classical methods stack up against modern instrumentation?
| Parameter | TLC & Melting Point | qNMR / HPLC-MS |
| Primary Utility | Qualitative: Checks progress and identity logic. | Quantitative: Determines exact structure and % purity. |
| Sensitivity | Moderate. (Visual detection limit ~1-5 µg). | High. (Can detect <0.1% impurities).[3] |
| Cost/Time | Negligible cost. Results in <15 mins. | High capital cost. Data processing takes hours. |
| Blind Spots | Cannot detect non-UV active impurities (unless stained). Cannot prove exact structure. | Requires deuterated solvents (NMR) or specific columns (HPLC). |
| Schiff Base Specifics | Risk: Hydrolysis on plate. Benefit: Mixed MP is definitive for identity. | Risk: Hydrolysis in wet deuterated solvents ( |
Part 5: Detailed Experimental Protocols
Protocol A: Neutralized TLC for Schiff Bases
Objective: Monitor reaction without on-plate decomposition.
-
Prepare Mobile Phase: Mix Hexane:Ethyl Acetate (e.g., 4:1).
-
Neutralization: Add 1% v/v Triethylamine (
) to the mobile phase. Shake well. -
Plate Preparation: Mark three lanes: (A) Amine Starting Material, (B) Co-spot (A + Reaction Mix), (C) Reaction Mix.
-
Development: Run the plate. Dry with a heat gun to remove excess amine/solvent.
-
Visualization:
Protocol B: The Mixed Melting Point Test
Objective: Confirm that the product is chemically distinct from the reactants.
-
Reference: Measure the MP of the pure starting amine (
) and pure starting aldehyde ( ). -
Sample: Measure the MP of your dried, isolated product (
).-
Note: If
is identical to or , you must proceed to step 3.
-
-
Mixture Preparation: On a watch glass, crush equal amounts (~10 mg) of Product and Starting Amine together.
-
Measurement: Measure the MP of this 1:1 mixture.
-
Validation:
-
Sharp Range (
C) at : Identity confirmed (Product Amine). -
Broad/Lower Range: Product is likely unreacted Amine.
-
Part 6: Synthesis & Validation Workflow
Figure 2: Complete workflow from synthesis to validation, highlighting the integration of TLC monitoring and MP confirmation.
References
-
Vogel, A. I., et al. (1989).[6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[6][7][8] Longman Scientific & Technical. (Standard reference for organic synthesis protocols and melting point theory).
-
LibreTexts Chemistry. (2022). Melting Point Theory and Depression. Explains the thermodynamic basis of impurity-driven lattice disruption.
-
ResearchGate Discussions. (2019). Monitoring Schiff Base Formation via TLC.[4][9] Community consensus on using triethylamine to prevent hydrolysis on silica.
-
University of Rochester. (n.d.). How to Monitor by TLC. Detailed guide on the "Co-spot" technique.
-
BenchChem. (2025).[10] Comparative Guide to Purity Validation. Comparison of classical methods vs. qNMR.[10]
Sources
- 1. mt.com [mt.com]
- 2. TLC stains [reachdevices.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. How To [chem.rochester.edu]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. ia601306.us.archive.org [ia601306.us.archive.org]
- 8. betterworldbooks.com [betterworldbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of Metal Complexes Derived from Pyrazole Acetohydrazide
A Publish Comparison Guide for Drug Development & Structural Chemistry
Executive Summary & Strategic Value
In the landscape of medicinal inorganic chemistry, pyrazole acetohydrazide metal complexes have emerged as superior alternatives to traditional Schiff base and simple hydrazide complexes. Their structural rigidity, combined with the pharmacophore potential of the pyrazole ring (present in drugs like Celecoxib and Viagra), offers distinct advantages in metabolic stability and DNA binding affinity .
This guide provides a technical roadmap for the spectroscopic characterization of these complexes, objectively comparing their performance against standard alternatives. It is designed for researchers requiring high-fidelity structural validation and efficacy data.
Synthesis & Characterization Workflow
The following directed graph illustrates the critical path from ligand synthesis to final structural elucidation. This workflow emphasizes the "self-validating" nature of the protocol: each step produces a spectral signature that confirms the success of the previous step.
Figure 1: Logical workflow for the synthesis and spectroscopic validation of pyrazole acetohydrazide complexes.
Spectroscopic Characterization: The "Product" vs. Alternatives
To validate the structure of pyrazole acetohydrazide complexes, one must distinguish them from free ligands and non-pyrazole analogues. The following analysis details the specific spectral shifts that serve as proof of coordination.
A. Infrared (IR) Spectroscopy: The Fingerprint of Coordination
Objective: Determine the binding mode (Neutral Bidentate vs. Monoanionic).
| Functional Group | Free Ligand ( | Metal Complex ( | Causality & Structural Insight |
| Azomethine (C=N) | 1600 – 1620 | 1580 – 1600 ( | Red Shift: Indicates electron drift from N to Metal (M←N coordination). |
| Amide Carbonyl (C=O) | 1650 – 1680 | 1630 – 1650 ( | Shift: Confirms coordination via Oxygen. If band disappears, enolization occurred (M-O bond). |
| N-H (Hydrazide) | 3200 – 3300 | Disappears or Weakens | Disappearance: Indicates deprotonation and enolic coordination (anionic ligand). |
| M-N / M-O (New) | Absent | 450 – 550 / 350 – 450 | Appearance: Direct evidence of Metal-Ligand bond formation. |
Comparative Insight: unlike simple isoniazid-derived complexes , pyrazole derivatives often show an additional band near 1590 cm⁻¹ attributed to the pyrazole ring C=N, which may or may not participate in coordination depending on steric bulk.
B. NMR Spectroscopy (
H &
C)
Applicable for diamagnetic ions (Zn(II), Cd(II), Pd(II)).
-
The "Validation" Signal: The azomethine proton (-CH=N-) typically appears as a singlet at
8.5–9.0 ppm in the free ligand. In the complex, this signal shifts downfield ( 0.1–0.5 ppm ) due to the deshielding effect of the metal ion. -
Deprotonation Check: If the complexation proceeds via the enol form, the amide -NH proton signal (usually broad singlet at
10–12 ppm ) will vanish. -
Steric Locking: Pyrazole ring protons often show sharper splitting patterns in complexes compared to ligands due to the restriction of conformational rotation upon binding.
C. Electronic Spectroscopy (UV-Vis) & ESR
Objective: Define the geometry (Stereochemistry).
-
Cu(II) Complexes:
-
Square Planar: Broad band at 600–650 nm (
). -
Octahedral: Band often shifts to 700–750 nm (Jahn-Teller distortion).
-
ESR Validation: A
pattern confirms the unpaired electron is in the orbital, characteristic of square planar or elongated octahedral geometries.
-
Performance Comparison: Pyrazole Complexes vs. Alternatives
Why choose pyrazole acetohydrazide complexes over standard Schiff bases or simple drugs?
Table 1: Biological & Stability Performance Matrix
| Feature | Pyrazole Acetohydrazide Complex | Standard Schiff Base Complex | Free Ligand / Standard Drug |
| Hydrolytic Stability | High (Pyrazole ring confers rigidity) | Moderate (Imine bond prone to hydrolysis) | Low (Rapid metabolism) |
| DNA Binding (K | High ( | Moderate ( | Variable |
| Antibacterial (MIC) | Enhanced (e.g., 5-10 | Standard (20-50 | Reference (Chloramphenicol: 2-5 |
| Lipophilicity | Optimized (Chelation increases lipophilicity, aiding cell entry) | Variable | Low (Often too polar) |
Key Finding: Research indicates that Pyrazole-based Cu(II) complexes often exhibit lower IC
Experimental Protocol: Synthesis of Cu(II) Complex
This protocol is designed to be self-validating. If the color change does not occur, the complexation has failed.
Reagents:
-
Ligand: N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (0.001 mol)[1]
-
Metal Salt: Cu(OAc)
H O (0.001 mol) -
Solvent: Absolute Ethanol (20 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.001 mol of the ligand in 20 mL of hot absolute ethanol. Ensure the solution is clear (Solution A).
-
Metal Addition: Dissolve 0.001 mol of Copper(II) Acetate in 10 mL of ethanol (Solution B).
-
Reflux: Add Solution B to Solution A dropwise.
-
Visual Check: The solution should immediately change color (typically from pale yellow to deep green or brown).
-
-
Reaction: Reflux the mixture for 3–4 hours.
-
Monitoring: Check TLC (Mobile phase: MeOH:CHCl
1:9). The ligand spot should disappear.
-
-
Isolation: Cool to room temperature. A colored precipitate will form.
-
Purification: Filter the precipitate, wash with cold ethanol (to remove unreacted ligand) and ether. Dry in a vacuum desiccator over CaCl
.
Validation Criteria:
-
Yield: Expected >70%.
-
Melting Point: Complex should have a MP >250°C (significantly higher than the ligand).
-
Solubility: Insoluble in water/ethanol, soluble in DMSO/DMF.[2][3]
References
-
Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry. Link
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes. National Institutes of Health (PMC). Link
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline. Semantic Scholar. Link
-
Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience. Link
-
Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. MTA KIK Repository. Link
Sources
Safety Operating Guide
2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide: Proper Disposal & Handling Guide
Executive Summary
Do not treat this compound as standard organic trash. 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide is a functionalized hydrazine derivative containing a halogenated pyrazole ring. Its disposal requires strict adherence to halogenated organic waste protocols due to the bromine substituent and the reducing nature of the hydrazide moiety.
Immediate Action Plan:
-
Solids: Dispose of as "Hazardous Waste: Solid, Toxic, Halogenated."
-
Liquids: Segregate into "Halogenated Organic Solvent" waste streams.
-
Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or bleach (Sodium Hypochlorite) without specific engineering controls, as this may generate toxic hydrazine vapors or brominated byproducts.
Hazard Identification & Classification (The "Why")
To manage waste effectively, we must understand the molecular behavior that dictates our safety protocols.
| Functional Group | Hazard Characteristic | Causality for Disposal Protocol |
| Acetohydrazide Moiety ( | Reducing Agent / Sensitizer | Hydrazides are chemically related to hydrazine.[1] While more stable, they can liberate toxic hydrazine upon hydrolysis in strong acids or bases. They react exothermically with oxidizers. |
| Bromine Substituent ( | Halogenated Organic | Burning brominated compounds in standard (non-scrubbed) incinerators can release corrosive Hydrogen Bromide (HBr) and potentially persistent organic pollutants. Requires high-temperature incineration with acid gas scrubbing. |
| Pyrazole Ring | Nitrogen Heterocycle | Generally stable, but contributes to the overall nitrogen load during combustion ( |
Waste Stream Decision Matrix
The following decision tree outlines the logical flow for categorizing this waste. This self-validating system ensures no incompatibility errors occur during accumulation.
Figure 1: Decision matrix for segregating brominated hydrazide waste. Note the critical re-routing of non-halogenated solvents to the halogenated stream due to the solute's bromine content.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Use this for: Expired reagent, spill cleanup materials (paper towels), and contaminated gloves.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Do not use metal containers (potential corrosion from hydrolysis products).
-
Packaging:
-
Place the solid material inside a clear LDPE bag (Zip-lock style).
-
Seal the bag and place it inside the HDPE container.
-
-
Labeling:
-
Primary Constituent: this compound.
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
RCRA Consideration: If not specifically listed, label as "Hazardous Waste - Pending Analysis" or apply the generator knowledge of the halogen content.
-
-
Storage: Store in a cool, dry area away from oxidizers (nitrates, perchlorates).
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for: Mother liquors, HPLC waste, or dissolved reagents.
-
Segregation Rule: Because the molecule contains Bromine, the entire solution is technically a "Halogenated Organic Waste" regardless of the solvent used (even if dissolved in Ethanol or DMSO).
-
Compatibility Check:
-
Ensure the waste container does NOT contain strong oxidizers (e.g., Chromic acid, Permanganates). The hydrazide group acts as a reductant and can cause rapid pressurization or heat generation if mixed with oxidizers.
-
-
pH Control:
-
Maintain pH between 6 and 8.
-
Why? Acidic conditions can catalyze hydrolysis; Basic conditions can promote instability.
-
-
Labeling:
-
Tag as: "Halogenated Organic Waste."
-
List all solvents (e.g., "DMSO 95%, Bromo-pyrazol-hydrazide 5%").
-
In-Lab Deactivation (Quenching) - Not Recommended
Expert Insight: While many standard operating procedures suggest bleaching (hypochlorite) to quench hydrazines, this is NOT recommended for this specific compound in a standard lab setting.
-
Reasoning: Reacting a brominated pyrazole hydrazide with bleach can generate complex brominated chloramines or volatile tear gases (lachrymators).
-
Recommendation: Rely on Off-Site Thermal Destruction . Send the material to a licensed TSDF (Treatment, Storage, and Disposal Facility) capable of rotary kiln incineration. This guarantees complete mineralization to
, , , and (which is scrubbed).
Emergency Procedures
Accidental Spills (Solid)
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or oil-dry pad.
-
Cleanup: Scoop material into the solid waste container (Protocol A). Wipe the surface with a mild soap solution, followed by water. Do not use bleach.
Accidental Exposure
-
Skin: Wash with soap and water for 15 minutes.[2] Hydrazides can be skin sensitizers; monitor for dermatitis.
-
Eyes: Flush for 15 minutes.[2][3][4] Seek medical attention.
Regulatory & Compliance Data
| Regulatory Body | Classification / Code | Notes |
| US EPA (RCRA) | Unlisted Hazardous Waste | Likely does not carry a specific P or U code. Must be characterized by the generator. If ignitable (flash point <60°C), use D001 . If toxic via TCLP, use D0xx . Default: Manage as Non-RCRA Regulated Hazardous Waste (state dependent) or Universal Chemical Waste. |
| EU CLP/REACH | H302, H315, H319, H335 | Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2; STOT SE 3. |
| DOT (Transport) | UN 2811 (Likely) | Toxic solid, organic, n.o.s. (contains pyrazole derivative).[2][3] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5][6][7] [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. EPA.gov. [Link]
-
PubChem. (2024). Compound Summary: Hydrazide Derivatives Safety Profile. National Library of Medicine. [Link]
Sources
Personal protective equipment for handling 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide
Operational Safety Guide: 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide
Part 1: Executive Safety Summary (Immediate Action Card)
Compound: this compound Hazard Class: Functionalized Hydrazide / Halogenated Heterocycle Risk Level: High Caution (Treat as Potentially Toxic, Sensitizing, and Irritant)[1]
| Critical Parameter | Operational Directive |
| Primary Route of Entry | Inhalation of dust; Dermal absorption.[1] |
| Acute Hazards | Severe eye/skin irritation; Respiratory sensitization (Hydrazide moiety).[2] |
| Reactivity | Incompatible with Strong Oxidizers. May form unstable azides if exposed to nitrous acid/nitrites. |
| Immediate First Aid | Eyes: Rinse 15 min (lift lids). Skin: Wash with soap/water 15 min.[3][4] Inhalation: Move to fresh air immediately. |
| Spill Response | Do NOT dry sweep. Wet wipe or use HEPA vacuum to prevent aerosolization. |
Part 2: Hazard Identification & Risk Assessment
As a research intermediate, specific toxicological data (LD50) for this exact molecule may be sparse. Therefore, we apply Structure-Activity Relationship (SAR) analysis to establish a "Safety by Design" protocol.
Molecular Deconstruction & Causality
-
Hydrazide Motif (-C(=O)NHNH₂):
-
Risk:[5][6][7][8][9][10] Hydrazides are established skin and respiratory sensitizers . They can cause contact dermatitis and systemic toxicity if absorbed.
-
Reactivity: Reducing agent. Reacts vigorously with oxidizers. In the presence of aldehydes/ketones, it forms hydrazones (often crystalline, stable).
-
-
4-Bromopyrazole Core:
-
Physical State: Likely a white to off-white powder.
Part 3: Personal Protective Equipment (PPE) Specifications
Standard "Lab Coat and Gloves" is insufficient for functionalized hydrazides. You must employ a Barrier Layering Strategy .
PPE Decision Matrix
| Zone | Equipment | Technical Justification |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Hydrazides can permeate thin latex. Nitrile offers superior resistance to organic nitrogen compounds. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Engineering controls (Hood) are mandatory. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to block particulates.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses allow side entry of airborne dust. Goggles seal the orbital area against reactive dusts. |
| Body Defense | Lab Coat (Buttoned, Cotton/Poly) + Tyvek Sleeves (Optional) | Prevents accumulation of dust on street clothes. Tyvek sleeves cover the wrist gap between glove and coat. |
Visualization: PPE Layering Logic
Caption: Figure 1. Multi-barrier defense strategy against hydrazide particulates.
Part 4: Operational Handling Protocol
Objective: Transfer 500 mg of this compound for a reaction.
Step 1: Preparation & Engineering Controls
-
Static Control: Place an ionizing fan or anti-static gun near the balance if available. Dry powders in low humidity environments are prone to "flying."
-
Solvent Selection: Identify your solvent before opening the vial. This compound is likely soluble in DMSO or DMF . Avoid acetone/aldehydes unless you intend to form a hydrazone.
Step 2: Weighing (The Critical Step)
-
Location: Inside a chemical fume hood.
-
Technique:
-
Tare the receiving vial (scintillation vial) with its cap on (loosely).
-
Open the source container.
-
Use a disposable anti-static spatula . Do not use metal if avoidable to prevent potential catalytic decomposition (though generally stable, this is a best practice for functionalized heterocycles).
-
Transfer solid. If spillage occurs on the balance pan, wipe with a damp Kimwipe (solvent-dampened) immediately.[1] Do not blow it off.
-
Step 3: Solubilization & Transfer
-
Add solvent (e.g., DMSO) directly to the weighing vial to dissolve the solid before transferring to the reaction vessel.
-
Why? Handling a solution is safer than handling a powder. It eliminates the inhalation risk for subsequent steps.
Part 5: Decontamination & Disposal
Warning: Do not mix hydrazide waste with waste streams containing oxidizing agents (e.g., Nitric acid, Peroxides, Permanganates). This can generate heat and gas (N₂).
Waste Stream Classification
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels go into Hazardous Solid Waste (double-bagged).[1]
-
Liquid Waste:
-
Route A (Standard): Dispose in "Organic Waste - Halogenated" (due to Bromine).
-
Route B (Quenching - Only if required): Treat with dilute bleach (Sodium Hypochlorite) slowly in an ice bath to oxidize the hydrazide to nitrogen and the corresponding acid. Caution: This is exothermic. Only perform if mandated by site safety policy.
-
Visualization: Disposal Logic Workflow
Caption: Figure 2. Decision logic for segregating reactive hydrazide waste streams.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Organic Syntheses. (1970).[11] Preparation of Hydrazones: Safety Notes on Hydrazines. Org.[11] Synth. 1970, 50, 102.[11] [Link]
-
PubChem. (n.d.). Compound Summary: Acetohydrazide derivatives. National Library of Medicine. [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. orgsyn.org [orgsyn.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
